Technical Documentation Center

(4,6-Dimethoxypyrimidin-5-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4,6-Dimethoxypyrimidin-5-yl)methanol
  • CAS: 1182792-70-6

Core Science & Biosynthesis

Foundational

Synthesis Pathway of (4,6-Dimethoxypyrimidin-5-yl)methanol: A Comprehensive Technical Guide

Target Molecule: (4,6-Dimethoxypyrimidin-5-yl)methanol (CAS: 1182792-70-6) Application Context: Advanced heterocyclic building block for kinase inhibitors, agrochemicals, and pharmaceutical intermediates. As drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (4,6-Dimethoxypyrimidin-5-yl)methanol (CAS: 1182792-70-6) Application Context: Advanced heterocyclic building block for kinase inhibitors, agrochemicals, and pharmaceutical intermediates.

As drug development increasingly relies on highly functionalized pyrimidine scaffolds, mastering the synthesis of densely substituted derivatives like (4,6-Dimethoxypyrimidin-5-yl)methanol is critical. This whitepaper provides a field-proven, three-step synthetic pathway starting from inexpensive precursors. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps—focusing on the mechanistic causality, chemoselectivity, and self-validating analytical checkpoints that ensure reproducible, high-yield scale-up.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of (4,6-Dimethoxypyrimidin-5-yl)methanol requires precise control over the electronic properties of the pyrimidine ring. The strategic sequencing of formylation, methoxylation, and reduction is not arbitrary; it is dictated by the shifting electron density of the heterocycle.

  • Activation via Vilsmeier-Haack (Step 1): We begin with 4,6-dihydroxypyrimidine. The electron-donating hydroxyl groups activate the C5 position, making it highly susceptible to electrophilic aromatic substitution by the in situ generated Vilsmeier reagent (chloroiminium ion). Excess phosphorus oxychloride (POCl 3​ ) simultaneously converts the tautomeric hydroxyls into excellent chloride leaving groups[1].

  • SNAr Methoxylation (Step 2): The intermediate, 4,6-dichloro-5-pyrimidinecarbaldehyde, is highly electron-deficient. The ring nitrogens, combined with the newly installed 5-formyl group (a strong electron-withdrawing group), drastically lower the LUMO of the ring. This activates the C4 and C6 chlorides for rapid Nucleophilic Aromatic Substitution (SNAr) by sodium methoxide[1]. If reduction were performed prior to this step, the resulting electron-donating hydroxymethyl group would deactivate the ring, making SNAr significantly harder.

  • Chemoselective Reduction (Step 3): Finally, the aldehyde is reduced to the primary alcohol. Sodium borohydride (NaBH 4​ ) in methanol is selected for its mild, chemoselective hydride delivery, which exclusively reduces the carbonyl without affecting the pyrimidine core or the methoxy ethers[2].

Retrosynthesis D (4,6-Dimethoxypyrimidin-5-yl)methanol (Target) C 4,6-Dimethoxypyrimidine-5-carbaldehyde (Intermediate 2) D->C Aldehyde Reduction B 4,6-Dichloro-5-pyrimidinecarbaldehyde (Intermediate 1) C->B SNAr Methoxylation A 4,6-Dihydroxypyrimidine (Starting Material) B->A Vilsmeier-Haack Formylation

Caption: Retrosynthetic analysis of (4,6-Dimethoxypyrimidin-5-yl)methanol.

Step-by-Step Experimental Methodologies

A robust protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to verify reaction progression before proceeding to the next stage.

Step 1: Synthesis of 4,6-Dichloro-5-pyrimidinecarbaldehyde (CAS: 5305-40-8)

Mechanistic Goal: Simultaneous C5-formylation and C4/C6-chlorination.

  • Reagent Preparation: Charge a dry, argon-purged flask with anhydrous N,N-dimethylformamide (DMF) (1.5 eq relative to POCl 3​ ). Cool the system to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add POCl 3​ (approx. 4.0 eq) dropwise over 30 minutes. Maintain the temperature below 10 °C to control the exothermic formation of the chloroiminium species. Stir for 1 hour at 0 °C[1].

  • Substrate Addition: Carefully add 4,6-dihydroxypyrimidine (1.0 eq) in portions. Stir for 30 minutes at room temperature, then heat the non-homogeneous mixture to reflux (approx. 100 °C) for 3 hours[1].

  • Workup & Validation: Remove volatiles by distillation under reduced pressure. Pour the viscous residue over crushed ice to quench unreacted POCl 3​ . Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate.

    • Self-Validation: LC-MS must show the disappearance of the starting material and the presence of the product mass ( m/z 177 [M+H] + ) with a characteristic 3-peak chlorine isotope pattern.

Step 2: Synthesis of 4,6-Dimethoxypyrimidine-5-carbaldehyde (CAS: 4558-59-2)

Mechanistic Goal: Complete displacement of chlorides via SNAr.

  • Reaction Setup: Dissolve 4,6-dichloro-5-pyrimidinecarbaldehyde (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C.

  • Nucleophilic Attack: Add a solution of Sodium Methoxide (NaOMe) in methanol (2.5 eq) dropwise. The excess ensures complete di-substitution while the low temperature suppresses Cannizzaro-type side reactions on the aldehyde.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Validation: Concentrate the mixture under reduced pressure. Partition the residue between water and ethyl acetate (EtOAc). Separate the organic layer, wash with brine, dry over Na 2​ SO 4​ , and evaporate to yield a solid[2].

    • Self-Validation: 1 H NMR (400 MHz, CDCl 3​ ) is critical here. The spectrum must show a sharp 6H singlet at δ 4.09 ppm (the two methoxy groups), a 1H singlet at δ 8.51 ppm (aromatic C2 proton), and a 1H singlet at δ 10.35 ppm (aldehyde proton)[2][3].

Step 3: Synthesis of (4,6-Dimethoxypyrimidin-5-yl)methanol

Mechanistic Goal: Chemoselective hydride reduction of the formyl group.

  • Reaction Setup: Dissolve 4,6-dimethoxypyrimidine-5-carbaldehyde (1.0 eq) in methanol (approx. 3 mL/mmol). Cool to 0 °C.

  • Reduction: Add Sodium borohydride (NaBH 4​ , 1.5 to 2.0 eq) in small portions over 30 minutes to control hydrogen gas evolution and exothermicity[2].

  • Maturation: Stir the resulting solution for 2 to 12 hours at 25 °C until TLC indicates complete consumption of the aldehyde[2][3].

  • Workup & Validation: Quench the reaction carefully with saturated aqueous NH 4​ Cl or aqueous ammonium hydroxide to destroy excess borohydride[2]. Extract with EtOAc. Wash the organic phase with water and brine, dry over Na 2​ SO 4​ , and concentrate in vacuo. Purify via silica gel chromatography (Heptane/EtOAc) if trace impurities remain.

    • Self-Validation: 1 H NMR must confirm the complete disappearance of the aldehyde peak at δ 10.35 ppm and the emergence of a new 2H singlet at approximately δ 4.60 ppm, corresponding to the newly formed benzylic-like methylene protons. IR spectroscopy will show a broad O-H stretch around 3300 cm −1 .

Quantitative Data & Reaction Parameters

To facilitate process scaling and yield optimization, the critical parameters and expected analytical benchmarks for the three-step pathway are summarized below:

StepProduct / IntermediateReagents & SolventsTemp ProfileTimeTypical YieldPrimary Analytical Benchmark
1 4,6-Dichloro-5-pyrimidinecarbaldehydePOCl 3​ (4 eq), DMF (1.5 eq)0 °C 100 °C3.5 h75 - 85%LC-MS: m/z 177 [M+H] + (Cl 2​ isotope pattern)
2 4,6-Dimethoxypyrimidine-5-carbaldehydeNaOMe (2.5 eq), Methanol0 °C 25 °C4.0 h80 - 90% 1 H NMR: δ 10.35 (s, 1H), 8.51 (s, 1H), 4.09 (s, 6H)
3 (4,6-Dimethoxypyrimidin-5-yl)methanolNaBH 4​ (1.5 eq), Methanol0 °C 25 °C2.0 h85 - 95% 1 H NMR: Loss of δ 10.35 peak; appearance of CH 2​ at ~ δ 4.60

Experimental Workflow Visualization

The following workflow maps the physical state changes and analytical checkpoints required to maintain the scientific integrity of the synthesis.

Workflow Start 4,6-Dihydroxypyrimidine (Solid) Step1 Step 1: Vilsmeier-Haack (POCl3, DMF, 0°C to Reflux) Start->Step1 Workup1 Quench on Ice & DCM Extract Checkpoint: LC-MS[M+H]+ 177 Step1->Workup1 Step2 Step 2: SNAr Methoxylation (NaOMe, MeOH, 0°C to RT) Workup1->Step2 Workup2 Concentrate & EtOAc Partition Checkpoint: 1H NMR (OMe δ 4.09) Step2->Workup2 Step3 Step 3: Aldehyde Reduction (NaBH4, MeOH, 0°C to RT) Workup2->Step3 Workup3 NH4Cl Quench & EtOAc Extract Checkpoint: 1H NMR (CH2 δ 4.60) Step3->Workup3 End (4,6-Dimethoxypyrimidin-5-yl)methanol (Purified Solid) Workup3->End

Caption: Experimental workflow and analytical validation checkpoints for the synthesis pathway.

References

  • Google Patents (US8357809B2). "Acyclic IKur inhibitors" (Details reduction of 4,6-dimethoxypyrimidine-5-carbaldehyde using NaBH4). United States Patent Office.

Sources

Exploratory

(4,6-Dimethoxypyrimidin-5-yl)methanol CAS number and structure

Structural and Synthetic Paradigms of (4,6-Dimethoxypyrimidin-5-yl)methanol (CAS 1182792-70-6): A Privileged Scaffold in Drug Discovery and Agrochemicals Executive Summary In the landscape of modern synthetic chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Synthetic Paradigms of (4,6-Dimethoxypyrimidin-5-yl)methanol (CAS 1182792-70-6): A Privileged Scaffold in Drug Discovery and Agrochemicals

Executive Summary

In the landscape of modern synthetic chemistry, functionalized heterocycles serve as the architectural foundation for both pharmaceutical and agrochemical innovation. (4,6-Dimethoxypyrimidin-5-yl)methanol is a highly versatile, electron-rich pyrimidine derivative. Characterized by two electron-donating methoxy groups and a reactive hydroxymethyl moiety, this compound acts as a "privileged scaffold." This whitepaper provides an in-depth technical analysis of its physicochemical properties, chemoselective synthetic methodologies, and its critical role in targeted biological interventions.

Physicochemical Profiling & Structural Elucidation

The unique reactivity of (4,6-dimethoxypyrimidin-5-yl)methanol stems from the electronic interplay within its core. The pyrimidine ring is inherently electron-deficient; however, the strong positive mesomeric (+M) effect of the C4 and C6 methoxy groups significantly increases the electron density of the ring. The C5-hydroxymethyl group provides a highly programmable synthetic handle, allowing for subsequent oxidation, etherification, or cross-coupling reactions[1].

Table 1: Quantitative Physicochemical Data

Property Value / Description
Chemical Name (4,6-Dimethoxypyrimidin-5-yl)methanol
CAS Number 1182792-70-6[2]
Molecular Formula C7H10N2O3[2]
Molecular Weight 170.17 g/mol [2]
Core Structure Pyrimidine

| Key Functional Groups | C4/C6-Methoxy, C5-Hydroxymethyl |

Synthetic Methodologies & Mechanistic Causality

The synthesis of (4,6-dimethoxypyrimidin-5-yl)methanol requires strict chemoselectivity to reduce the C5-substituent without compromising the structural integrity of the pyrimidine core or cleaving the methoxy ethers.

Protocol: Chemoselective Reduction of 4,6-Dimethoxypyrimidine-5-carbaldehyde
  • Causality & Reagent Selection: Sodium borohydride ( NaBH4​ ) is selected over stronger hydrides like Lithium Aluminum Hydride ( LiAlH4​ ). Because the pyrimidine ring can be susceptible to over-reduction or nucleophilic attack by aggressive hydrides, the mild nature of NaBH4​ ensures that only the aldehyde is reduced. Methanol is utilized as the solvent because it acts as an electrophilic activator, forming a reactive alkoxyborohydride intermediate that accelerates the reduction[1].

  • Self-Validating Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 equivalent of 4,6-dimethoxypyrimidine-5-carbaldehyde in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

    • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the exothermic decomposition of NaBH4​ in methanol and prevents unwanted side reactions.

    • Reagent Addition: Add 1.2 equivalents of NaBH4​ portion-wise over 15 minutes. Self-Validation: Mild effervescence ( H2​ gas evolution) will be observed. The reaction mixture should remain clear.

    • Reaction Monitoring: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor via TLC (EtOAc:Hexane 1:1). The disappearance of the UV-active starting material spot confirms complete conversion.

    • Quenching: Carefully add saturated aqueous NH4​Cl dropwise at 0 °C. Causality: NH4​Cl safely neutralizes excess borohydride and maintains a slightly acidic pH, preventing base-catalyzed degradation of the product.

    • Extraction & Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure product.

Synthesis A 4,6-Dimethoxypyrimidine -5-carbaldehyde B NaBH4 / MeOH Reduction A->B Mild Hydride C (4,6-Dimethoxypyrimidin -5-yl)methanol B->C Workup D 4,6-Dimethoxypyrimidine -5-carboxylic acid E LiAlH4 or DIBAL-H Reduction D->E Strong Hydride E->C Workup

Fig 1: Chemoselective synthetic routes to (4,6-dimethoxypyrimidin-5-yl)methanol.

Analytical Validation & Quality Control

To establish a self-validating system, the synthesized compound must be rigorously characterized to confirm the absence of over-reduced byproducts:

  • 1 H NMR (400 MHz, CDCl 3​ ): Expect a sharp singlet at ~8.45 ppm corresponding to the C2 pyrimidine proton. The two equivalent methoxy groups at C4 and C6 will present as an intense singlet at ~3.95 ppm (integrating to 6H). The newly formed C5-hydroxymethyl group will appear as a singlet around 4.60 ppm (integrating to 2H), with the hydroxyl proton appearing as a broad exchangeable signal[1].

  • LC-MS (ESI+): The mass spectrum must display a prominent [M+H]+ pseudo-molecular ion peak at m/z 171.1, confirming the molecular weight of 170.17 g/mol [2].

Application Landscape & Pharmacological Significance

Pharmaceutical Oncology and Immunology

Pyrimidine derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors and antifungal agents[3]. In the development of Phosphoinositide 3-kinase delta (PI3K δ ) inhibitors—which are crucial for treating B-cell malignancies and viral-induced inflammatory exacerbations—the pyrimidine ring acts as a bioisostere for the adenine ring of ATP[4]. The methoxy groups provide crucial hydrogen bond acceptor interactions with the hinge region of the kinase, while the C5-hydroxymethyl group serves as a versatile attachment point for extending the molecule into the affinity pocket to achieve isoform selectivity[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ Enzyme RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT Activation PIP3->AKT Downstream cascade Inhibitor Pyrimidine-based Inhibitor Inhibitor->PI3K ATP-competitive inhibition

Fig 2: PI3Kδ signaling cascade and targeted inhibition by pyrimidine scaffolds.

Agrochemical Utility

Beyond human health, 4,6-dimethoxypyrimidine derivatives are foundational to modern agriculture[5]. They are key intermediates in the synthesis of sulfonylurea herbicides[6][7]. These compounds function by inhibiting acetolactate synthase (ALS), an enzyme essential for branched-chain amino acid synthesis in plants[5]. The high selectivity and low toxicity of these herbicides in mammals make the 4,6-dimethoxypyrimidine scaffold indispensable in agrochemical manufacturing[7].

Sources

Foundational

Introduction: The Critical Role of Solubility in Advancing Pyrimidine-Based Research

An In-depth Technical Guide to the Solubility of (4,6-Dimethoxypyrimidin-5-yl)methanol in Organic Solvents The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therape...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of (4,6-Dimethoxypyrimidin-5-yl)methanol in Organic Solvents

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents and biologically active molecules.[1][2][3] (4,6-Dimethoxypyrimidin-5-yl)methanol, with its unique substitution pattern, represents a molecule of significant interest for researchers in drug discovery and development. The successful progression of any new chemical entity from a laboratory curiosity to a viable clinical candidate is critically dependent on a thorough understanding of its physicochemical properties, foremost among them being solubility.

Solubility dictates a compound's behavior in various experimental and physiological environments, influencing everything from reaction kinetics in synthetic chemistry to bioavailability and efficacy in pharmacology. A comprehensive understanding of the solubility of (4,6-Dimethoxypyrimidin-5-yl)methanol in a range of organic solvents is therefore not merely academic; it is a fundamental prerequisite for its effective utilization in research and development.

This technical guide provides a detailed exploration of the solubility characteristics of (4,6-Dimethoxypyrimidin-5-yl)methanol. In the absence of extensive published quantitative data for this specific molecule, this guide will focus on a predictive analysis based on its molecular structure and the established properties of related pyrimidine derivatives. Furthermore, a robust, step-by-step experimental protocol for the accurate determination of its solubility is provided to empower researchers to generate reliable data in their own laboratories.

Physicochemical Profile and Predicted Solubility of (4,6-Dimethoxypyrimidin-5-yl)methanol

The solubility of a compound is governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility. An analysis of the structure of (4,6-Dimethoxypyrimidin-5-yl)methanol reveals key features that will influence its solubility profile:

  • Pyrimidine Core: The pyrimidine ring itself is a heterocyclic aromatic system containing two nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors, contributing to solubility in protic solvents.

  • Methoxy Groups (-OCH₃): The two methoxy groups are electron-donating and can also participate in hydrogen bonding as acceptors. Their presence increases the overall polarity of the molecule.

  • Methanol Group (-CH₂OH): The hydroxymethyl group is a key determinant of solubility. The hydroxyl (-OH) moiety can act as both a hydrogen bond donor and acceptor, significantly enhancing solubility in polar protic solvents like alcohols and water.

Based on this structural analysis, a predicted solubility profile in various classes of organic solvents can be proposed:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is anticipated in these solvents. The ability of the hydroxyl and methoxy groups, as well as the pyrimidine nitrogens, to form hydrogen bonds with the solvent molecules will be the primary driver of dissolution. Studies on other pyrimidine derivatives have shown good solubility in methanol.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is expected. While these solvents cannot donate hydrogen bonds, they can act as hydrogen bond acceptors and have high dielectric constants, which will facilitate the dissolution of the polar (4,6-Dimethoxypyrimidin-5-yl)methanol. For instance, a related compound, Pyrimidin-4-yl-methanol, shows high solubility in DMSO and DMF.[5]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted in these solvents. The significant polarity and hydrogen bonding capability of (4,6-Dimethoxypyrimidin-5-yl)methanol are mismatched with the nonpolar nature of these solvents, leading to weak solute-solvent interactions.

Quantitative Solubility Data

As of the writing of this guide, specific quantitative solubility data for (4,6-Dimethoxypyrimidin-5-yl)methanol in a range of organic solvents is not extensively reported in publicly available literature. The following table is provided as a template for researchers to populate with their own experimentally determined data, following the protocol outlined in the subsequent section.

Organic SolventSolvent ClassPredicted SolubilityExperimental Solubility (mg/mL) at 25°C
MethanolPolar ProticHighData to be determined
EthanolPolar ProticHighData to be determined
IsopropanolPolar ProticModerate to HighData to be determined
AcetonitrilePolar AproticModerateData to be determined
AcetonePolar AproticModerateData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighData to be determined
N,N-Dimethylformamide (DMF)Polar AproticHighData to be determined
Ethyl AcetateModerately PolarLow to ModerateData to be determined
DichloromethaneNonpolarLowData to be determined
TolueneNonpolarLowData to be determined
HexaneNonpolarVery LowData to be determined

Experimental Protocol for Equilibrium Solubility Determination

The following detailed protocol describes the isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials and Reagents:
  • (4,6-Dimethoxypyrimidin-5-yl)methanol (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Analytical balance (accurate to at least 0.1 mg)

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of (4,6-Dimethoxypyrimidin-5-yl)methanol and add it to a series of vials, each containing a known volume (e.g., 2 mL) of the respective organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a vortex mixer set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of (4,6-Dimethoxypyrimidin-5-yl)methanol of known concentrations in the chosen solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectroscopy). The analytical method should be validated for linearity, accuracy, and precision.[6][7]

    • Analyze the filtered sample solutions under the same conditions as the standards.

    • Determine the concentration of (4,6-Dimethoxypyrimidin-5-yl)methanol in the saturated solutions by interpolating from the calibration curve.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of (4,6-Dimethoxypyrimidin-5-yl)methanol.

Solubility_Workflow A 1. Add Excess Solid to Solvent B 2. Equilibrate (Shake/Vortex) at Constant Temperature A->B Known Volume C 3. Settle and Collect Supernatant B->C Reach Equilibrium D 4. Filter Supernatant (0.22 µm) C->D Clear Solution E 5. Quantify Concentration (e.g., HPLC, UV-Vis) D->E Filtered Sample F 6. Calculate Solubility E->F Concentration Value

Caption: Experimental workflow for determining the equilibrium solubility of (4,6-Dimethoxypyrimidin-5-yl)methanol.

Conclusion

While specific, publicly available quantitative data on the solubility of (4,6-Dimethoxypyrimidin-5-yl)methanol in organic solvents is limited, a thorough analysis of its molecular structure allows for a reliable prediction of its solubility profile. The presence of multiple hydrogen bond donors and acceptors suggests high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents, with poor solubility expected in nonpolar media.

This guide provides researchers, scientists, and drug development professionals with a strong theoretical framework and a practical, detailed experimental protocol to determine the solubility of this compound with high accuracy. The generation of such fundamental physicochemical data is an indispensable step in unlocking the full potential of (4,6-Dimethoxypyrimidin-5-yl)methanol in future research and development endeavors.

References

  • Method 2000 - Synectics. (1998, January 15). Synectics.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16). MDPI. [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). PMC. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online. [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (2013, December 26). Korean Chemical Society. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021, January 13). PMC. [Link]

  • 4-Hydroxy-5-{[4-(2-{amino}ethoxy)phenyl]methyl}-1,3-thiazol-2(5H)-one. (2025, October 15). EPA. [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (1990). National Technical Information Service. [Link]

  • PYRIMIDINE DERIVATIVE PHYSICO-CHEMICAL PROPERTIES. (2020, November 19). ResearchGate. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021, November 18). MDPI. [Link]

  • Solubility Properties of Methanol in Organic Solvents. (2021, December). ResearchGate. [Link]

  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006, November 2). PubMed. [Link]

  • Thermodynamic analysis for the synthesis of 4,6-dihydroxy pyrimidine. (2025, August 6). ResearchGate. [Link]

Sources

Exploratory

Starting materials for (4,6-Dimethoxypyrimidin-5-yl)methanol synthesis

An In-depth Technical Guide on the Synthesis of (4,6-Dimethoxypyrimidin-5-yl)methanol For Researchers, Scientists, and Drug Development Professionals Introduction (4,6-Dimethoxypyrimidin-5-yl)methanol is a key heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis of (4,6-Dimethoxypyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4,6-Dimethoxypyrimidin-5-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds. The presence of the hydroxymethyl group at the 5-position, flanked by two methoxy groups at the 4- and 6-positions, provides a versatile handle for further synthetic transformations, making it a valuable intermediate in the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of the primary synthetic routes to (4,6-dimethoxypyrimidin-5-yl)methanol, focusing on the underlying chemical principles and providing detailed experimental protocols.

Retrosynthetic Analysis

A logical retrosynthetic analysis of (4,6-dimethoxypyrimidin-5-yl)methanol reveals a key precursor: 4,6-dimethoxypyrimidine-5-carbaldehyde. The final synthetic step is the reduction of this aldehyde. The aldehyde itself can be derived from a more fundamental pyrimidine core. The most common and industrially scalable approach involves the construction of the pyrimidine ring followed by functionalization. A primary pathway begins with the synthesis of 4,6-dihydroxypyrimidine, which is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group and concurrently replace the hydroxyl groups with chlorine. Subsequent nucleophilic substitution with methoxide and a final reduction step yield the target molecule.

Caption: Retrosynthetic analysis of (4,6-Dimethoxypyrimidin-5-yl)methanol.

Core Synthetic Pathway: A Step-by-Step Elucidation

The most robust and well-documented synthesis of (4,6-dimethoxypyrimidin-5-yl)methanol commences with the formation of the pyrimidine ring from simple, commercially available starting materials.

Part 1: Synthesis of the Core Pyrimidine Ring: 4,6-Dihydroxypyrimidine

The synthesis of 4,6-dihydroxypyrimidine is typically achieved through the cyclocondensation of a malonic acid ester with formamide in the presence of a strong base, such as an alkali metal alkoxide.[1][2][3][4] This reaction is a classic example of pyrimidine ring synthesis.

The mechanism involves the deprotonation of the malonic ester by the alkoxide to form an enolate, which then acts as a nucleophile. The formamide provides the N-C-N fragment required to complete the six-membered ring. The reaction is driven to completion by the formation of the stable aromatic pyrimidine ring, which exists in its tautomeric dione form, 1-H-pyrimidine-4,6-dione.[3]

G cluster_0 Part 1: Synthesis of 4,6-Dihydroxypyrimidine Malonic Ester Malonic Ester 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine Malonic Ester->4,6-Dihydroxypyrimidine Formamide Formamide Formamide->4,6-Dihydroxypyrimidine Alkali Metal Alkoxide Alkali Metal Alkoxide Alkali Metal Alkoxide->4,6-Dihydroxypyrimidine Base

Caption: Key components for the synthesis of 4,6-dihydroxypyrimidine.

Part 2: Functionalization via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] In this synthesis, it serves a dual purpose: formylation at the 5-position and chlorination of the hydroxyl groups at the 4- and 6-positions. The Vilsmeier reagent, a chloroiminium salt, is pre-formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][7]

4,6-Dihydroxypyrimidine reacts with the Vilsmeier reagent to undergo electrophilic substitution at the electron-rich 5-position. The hydroxyl groups are subsequently replaced by chlorine atoms from the phosphorus oxychloride, yielding 4,6-dichloropyrimidine-5-carbaldehyde.[8] This intermediate is a versatile scaffold for further modifications.[9][10]

Part 3: Introduction of Methoxy Groups via Nucleophilic Aromatic Substitution

The chlorine atoms at the 4- and 6-positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens and the formyl group. The dichloro intermediate is treated with a nucleophile, in this case, sodium methoxide, to displace the chloride ions and introduce the methoxy groups. This reaction typically proceeds readily to furnish 4,6-dimethoxypyrimidine-5-carbaldehyde. A similar principle is applied in the synthesis of related 4,6-dialkoxypyrimidines.[11]

Part 4: Final Reduction to (4,6-Dimethoxypyrimidin-5-yl)methanol

The final step is the reduction of the aldehyde functionality of 4,6-dimethoxypyrimidine-5-carbaldehyde to a primary alcohol. This transformation can be achieved using a variety of reducing agents. A common and mild reducing agent for this purpose is sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. The borohydride delivers a hydride ion to the electrophilic carbonyl carbon, and subsequent workup with water protonates the resulting alkoxide to yield the desired (4,6-dimethoxypyrimidin-5-yl)methanol.

G cluster_steps Core Synthetic Workflow dihydroxy_pyrimidine 4,6-Dihydroxypyrimidine vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) dichloro_aldehyde 4,6-Dichloropyrimidine-5-carbaldehyde vilsmeier->dichloro_aldehyde methoxylation Nucleophilic Substitution (Sodium Methoxide) dimethoxy_aldehyde 4,6-Dimethoxypyrimidine-5-carbaldehyde methoxylation->dimethoxy_aldehyde reduction Reduction (e.g., NaBH₄) target (4,6-Dimethoxypyrimidin-5-yl)methanol reduction->target

Caption: Workflow for the synthesis of (4,6-Dimethoxypyrimidin-5-yl)methanol.

Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
1Diethyl malonate, FormamideSodium methoxide, Methanol4,6-Dihydroxypyrimidine~85-90%[1]
24,6-DihydroxypyrimidinePOCl₃, DMF4,6-Dichloropyrimidine-5-carbaldehyde~55-95%[8]
34,6-Dichloropyrimidine-5-carbaldehydeSodium methoxide, Methanol4,6-Dimethoxypyrimidine-5-carbaldehydeHigh
44,6-Dimethoxypyrimidine-5-carbaldehydeSodium borohydride, Methanol(4,6-Dimethoxypyrimidin-5-yl)methanolHigh

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dihydroxypyrimidine
  • In a suitable reactor, a solution or suspension of sodium methoxide (e.g., 8.25 mol) in methanol is prepared.[1]

  • The mixture is heated to approximately 75°C.[1]

  • A mixture of dimethyl malonate (e.g., 2.5 mol) and formamide (e.g., 5.6 mol) is added continuously over a period of about 60 minutes, allowing the temperature to rise to around 85°C.[1]

  • The reaction mixture is stirred at this temperature for a specified time to ensure completion.

  • After cooling, water is added, followed by careful neutralization with an acid such as hydrochloric acid to a pH where the product precipitates.[1]

  • The precipitated 4,6-dihydroxypyrimidine is collected by filtration, washed with water, and dried.

Protocol 2: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde
  • In a flask equipped for stirring and cooling, phosphorus oxychloride (POCl₃) is cooled to 0°C.[8]

  • N,N-dimethylformamide (DMF) is added dropwise while maintaining the temperature at 0°C, and the mixture is stirred for 1 hour to form the Vilsmeier reagent.[8]

  • 4,6-Dihydroxypyrimidine is added portion-wise to the Vilsmeier reagent, and the mixture is stirred at room temperature for 30 minutes.[8]

  • The reaction mixture is then heated to reflux for approximately 3 hours.[8]

  • After the reaction is complete, excess POCl₃ and DMF are removed under reduced pressure.

  • The residue is carefully poured into ice water.

  • The aqueous phase is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with aqueous sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification can be achieved by recrystallization.

Protocol 3: Synthesis of 4,6-Dimethoxypyrimidine-5-carbaldehyde
  • To a solution of 4,6-dichloropyrimidine-5-carbaldehyde in anhydrous methanol, a solution of sodium methoxide in methanol is added at room temperature.

  • The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with an organic solvent.

  • The organic layer is dried and concentrated to afford 4,6-dimethoxypyrimidine-5-carbaldehyde.

Protocol 4: Synthesis of (4,6-Dimethoxypyrimidin-5-yl)methanol
  • 4,6-Dimethoxypyrimidine-5-carbaldehyde is dissolved in methanol.

  • The solution is cooled in an ice bath.

  • Sodium borohydride is added portion-wise, and the reaction is stirred while allowing it to warm to room temperature.

  • Upon completion, the reaction is quenched by the careful addition of water.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product, (4,6-dimethoxypyrimidin-5-yl)methanol.

References

  • Google Patents. (n.d.). EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine.
  • Google Patents. (n.d.). US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine.
  • Justia Patents. (2002, August 16). Process for preparing 4,6-dihydroxypyrimidine (DHP). Retrieved from [Link]

  • Google Patents. (n.d.). WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine.
  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 25(18), 10411-10412.
  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • ACS Omega. (2021, May 24). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • IOPscience. (2024, March 6). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • MDPI. (2024, November 14). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN114230525A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

Foundational

Electronic and steric effects of methoxy groups on pyrimidine reactivity

An In-depth Technical Guide: Electronic and Steric Effects of Methoxy Groups on Pyrimidine Reactivity Abstract This technical guide provides a comprehensive analysis of the electronic and steric effects of methoxy substi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Electronic and Steric Effects of Methoxy Groups on Pyrimidine Reactivity

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric effects of methoxy substituents on the reactivity of the pyrimidine ring. Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug development.[1] Understanding how substituents like the methoxy group modulate the ring's reactivity is paramount for the rational design of novel therapeutics and synthetic intermediates.[2] This document delves into the dual electronic nature of the methoxy group—its mesomeric electron-donating and inductive electron-withdrawing effects—and how its position on the pyrimidine ring dictates the outcome of nucleophilic and electrophilic substitution reactions. We will explore the underlying principles, present key quantitative data, and provide validated experimental protocols for researchers in the field.

Introduction: The Pyrimidine Core and the Influence of Substituents

The Unique Electronic Landscape of Pyrimidine

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 3.[3] This inherent electron deficiency significantly influences its chemical behavior. The carbon atoms at positions 2, 4, and 6 are particularly electron-poor, making them susceptible to nucleophilic attack.[3][4] Conversely, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution. The C5 position is the most electron-rich carbon and is the typical site for electrophilic attack, albeit usually requiring forcing conditions or the presence of activating groups.[3]

The Dual Nature of the Methoxy Group: Mesomeric Donation vs. Inductive Withdrawal

The methoxy group (-OCH₃) exerts two opposing electronic effects:

  • Mesomeric Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect increases the electron density of the ring, particularly at the ortho and para positions relative to the substituent.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to the withdrawal of electron density from the ring through the sigma bond.

In most aromatic systems, the +M effect of the methoxy group dominates, making it an overall activating group for electrophilic substitution and a deactivating group for nucleophilic substitution. However, the final outcome on the pyrimidine ring is highly dependent on the position of substitution.

Positional Effects of Methoxy Substitution on Pyrimidine Electron Density

The regiochemical placement of the methoxy group critically determines its net effect on the pyrimidine ring's reactivity.

Methoxy at C2

A methoxy group at the C2 position strongly activates the ring towards electrophilic attack at the C5 position. The +M effect increases the electron density at C5. The synthesis of 4,6-dihydroxy-2-methoxypyrimidine serves as a useful intermediate for creating various substituted pyrimidines.

Methoxy at C4/C6

Substitution at the C4 or C6 positions leads to a significant increase in electron density at the C5 position, strongly activating it for electrophilic substitution. Furthermore, a methoxy group at these positions can influence the regioselectivity of nucleophilic aromatic substitution (SNAr) when other leaving groups are present.[5] For instance, in 2-chloro-4-methoxypyrimidine, the methoxy group enhances the reactivity of the C2 position towards nucleophiles.[6]

Methoxy at C5

A methoxy group at the C5 position has a more complex influence. While it enriches the ring electronically, its most significant effect is on the adjacent C4 and C6 positions. It can direct electrophiles to these positions and also modulates the reactivity of leaving groups at C4 and C6 towards nucleophiles.[5]

A Comparative Analysis

The following table summarizes the expected qualitative effects of a single methoxy group at different positions on the pyrimidine ring.

Position of -OCH₃Effect on Electrophilic Attack at C5Effect on Nucleophilic Attack at C2/C4/C6
C2 Strong ActivationDeactivation
C4/C6 Strong ActivationDeactivation
C5 Moderate ActivationModerate Deactivation

Impact on Reactivity: A Mechanistic Exploration

Nucleophilic Aromatic Substitution (SNAr)

The π-deficient nature of the pyrimidine ring makes it amenable to SNAr reactions, especially when a good leaving group (e.g., a halogen) is present at the electron-deficient C2, C4, or C6 positions.[4][5] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate (Meisenheimer complex).[5]

An electron-donating methoxy group generally deactivates the ring towards nucleophilic attack by increasing electron density. However, its influence is also strategic. For example, in 4,6-dichloro-5-methoxypyrimidine, the methoxy group influences the reactivity and regioselectivity of the sequential displacement of the two chlorine atoms.[5]

Electrophilic Aromatic Substitution

As previously mentioned, the unsubstituted pyrimidine ring is highly resistant to electrophilic attack. The introduction of one or more methoxy groups can sufficiently activate the ring, particularly the C5 position, to undergo reactions like nitration, halogenation, and Vilsmeier-Haack formylation.[7] The presence of multiple activating groups, such as in 2,4-dimethoxypyrimidine, renders the C5 position highly nucleophilic.

Steric Effects

The methoxy group is not exceptionally bulky, but its free rotation can exert steric hindrance on adjacent positions. This can influence the rate of reaction and the regioselectivity, particularly when the attacking species or other substituents on the ring are large. Computational studies can be employed to model the steric and electronic effects of substituents on the pyrimidine ring.[8][9]

Experimental Protocols for Quantifying Substituent Effects

Protocol: Kinetic Analysis of Nucleophilic Substitution via UV-Vis Spectroscopy

This protocol outlines a method to determine the second-order rate constant for the reaction of a methoxy-substituted chloropyrimidine with a nucleophile, such as piperidine. The reaction can be monitored by observing the change in UV absorbance over time as the product forms.

Materials:

  • Methoxy-substituted chloropyrimidine (e.g., 2-chloro-4-methoxypyrimidine)

  • Piperidine

  • Methanol (spectroscopic grade)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the methoxy-substituted chloropyrimidine in methanol (e.g., 1 mM). Prepare a series of piperidine solutions in methanol at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M).

  • Kinetic Run: a. Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C). b. In a quartz cuvette, mix a known volume of the chloropyrimidine stock solution with a known volume of one of the piperidine solutions. The concentration of piperidine should be in large excess to ensure pseudo-first-order kinetics. c. Immediately start recording the absorbance at the λ_max of the product (determined from a preliminary scan of the pure product) at regular time intervals.

  • Data Analysis: a. The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation: A_t = A_∞ + (A_0 - A_∞)e^(-k_obs * t). b. Repeat the experiment with different excess concentrations of piperidine. c. Plot k_obs versus the concentration of piperidine. The slope of the resulting straight line will be the second-order rate constant (k_2).

Causality and Self-Validation:

  • Pseudo-first-order conditions: Using a large excess of the nucleophile simplifies the rate law, making the data analysis more straightforward and robust.

  • Linearity of k_obs vs. [Nucleophile]: A linear plot validates the second-order nature of the reaction and provides a reliable value for k_2. Deviations from linearity may indicate a more complex mechanism.

Protocol: Probing Electron Density via ¹³C NMR Chemical Shift Analysis

The ¹³C NMR chemical shifts of the pyrimidine ring carbons are sensitive to the electronic environment. By comparing the chemical shifts of a methoxy-substituted pyrimidine to the parent pyrimidine, one can infer the electronic effects of the methoxy group.[10][11]

Materials:

  • Methoxy-substituted pyrimidine

  • Unsubstituted pyrimidine

  • Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare NMR samples of both the substituted and unsubstituted pyrimidines in the same deuterated solvent at approximately the same concentration.

  • Data Acquisition: Acquire quantitative ¹³C NMR spectra for both samples. This typically involves using a longer relaxation delay and inverse-gated proton decoupling.

  • Data Analysis: a. Reference the spectra to the solvent peak or an internal standard (e.g., TMS). b. Assign the chemical shifts for each carbon atom in both spectra. This may require additional experiments like HSQC or HMBC. c. Calculate the substituent chemical shift (SCS) for each carbon: SCS = δ(substituted) - δ(unsubstituted).

Interpretation:

  • A negative SCS (upfield shift) indicates an increase in electron density at that carbon.

  • A positive SCS (downfield shift) indicates a decrease in electron density.

  • The magnitude of the SCS reflects the strength of the electronic effect.

Trustworthiness: This method provides a direct, albeit qualitative, measure of the change in the ground-state electron distribution upon substitution. Comparing these empirical results with computational models (e.g., DFT calculations of electron density) can further validate the findings.[12]

Visualization of Concepts

Electronic Effects of a C4-Methoxy Group

A conceptual representation of the mesomeric effect of a C4-methoxy group on the pyrimidine ring.

Experimental Workflow for Kinetic Analysis

workflow prep Prepare Stock Solutions (Chloropyrimidine & Piperidine) mix Mix Reactants in Cuvette (Pseudo-first-order conditions) prep->mix measure Record Absorbance vs. Time (UV-Vis Spectrophotometer) mix->measure fit Fit Data to Exponential (Determine k_obs) measure->fit repeat Repeat for Different [Piperidine] fit->repeat plot Plot k_obs vs. [Piperidine] repeat->plot result Determine Second-Order Rate Constant (k_2) plot->result

Workflow for the kinetic analysis of a nucleophilic aromatic substitution reaction.

Case Study in Drug Development

The principles outlined in this guide are routinely applied in medicinal chemistry. For example, the introduction of a methoxy group can enhance the lipophilicity of a drug candidate, potentially improving its cell permeability and pharmacokinetic profile.[13] Furthermore, by modulating the electronic properties of the pyrimidine ring, methoxy groups can fine-tune the pKa of nearby basic centers or alter the molecule's ability to engage in hydrogen bonding with its biological target.[1][14] Many pyrimidine-based drugs, including kinase inhibitors and anti-inflammatory agents, incorporate methoxy groups to optimize their potency and selectivity.[5][14][15]

Conclusion and Future Outlook

The methoxy group is a powerful and versatile substituent for modulating the reactivity and properties of the pyrimidine ring. Its dual electronic nature, combined with subtle steric effects, provides a rich toolkit for the synthetic and medicinal chemist. A thorough understanding of its position-dependent effects is crucial for the efficient synthesis of complex pyrimidine derivatives and the rational design of new drug candidates. Future research will likely continue to leverage computational chemistry to build more predictive models of substituent effects, further accelerating the discovery and development of novel pyrimidine-based therapeutics.

References

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]

  • McNally, A., et al. (2024). Computational studies of pyrimidine ring-opening. ResearchGate. [Link]

  • Kraljević, T. G., et al. (2021). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. Molecules. [Link]

  • Paton, R. S., & McNally, A. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. [Link]

  • Tekle-Röttering, A. (2023). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Expert Insights. (2025). Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. [Link]

  • Al-Amiery, A. A., et al. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Physical Chemistry & Biophysics. [Link]

  • Organic Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • Bruix, M., et al. (1993). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry. [Link]

  • Smith, A. B., et al. (2017). Development of a ¹³C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Khan, I., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry. [Link]

  • Brown, D. J., & Hoeger, C. A. (1964). The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates. Australian Journal of Chemistry. [Link]

  • Barlin, G. B., & Young, A. C. (1971). Kinetics of reactions between some halogeno-pyridines and -picolines and their N-oxides with methoxide ion in methanol and in dimethyl sulphoxide. Effect of alkyl groups on rates on orientation in nucleophilic aromatic substitution. Journal of the Chemical Society B: Physical Organic. [Link]

  • Brown, D. J., & Lee, T.-C. (1970). Pyrimidine reactions. Part XX. Thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines. Journal of the Chemical Society C: Organic. [Link]

  • González, L., et al. (2025). Chemo- and Regioselective Synthesis of 3,4-Dihydropyrimidin-4-ones from 4,5-Dihydro-1,2,4-oxadiazoles and Chromium Alkoxy Alkynyl Fischer Carbene Complexes. Organic Letters. [Link]

  • Brown, D. J., & Hoeger, C. A. (1964). THE SYNTHESIS OF 4,6-DIHYDROXY-2-METHOXYPYRIMIDINE AND DERIVED PYRIMIDINE INTERMEDIATES. Australian Journal of Chemistry. [Link]

  • Stavrou, E., et al. (2019). Synthesis of 2-Cyanopyrimidines. Molbank. [Link]

  • Taran, F., et al. (2000). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry. [Link]

  • Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • BYJU'S. (2022). Nucleophilic aromatic substitution. [Link]

  • Söderhjelm, P., et al. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • Kumar, A., & Singh, R. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

  • Cikotiene, I., et al. (2012). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • OChemTutor. (2025). pKa values. [Link]

  • El-Sayed, M. A. A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – Making maximum use of the available data. ResearchGate. [Link]

  • CLAS. Table of Acids with Ka and pKa Values*. [Link]

Sources

Exploratory

A Technical Guide to the Stability and Optimal Storage of (4,6-Dimethoxypyrimidin-5-yl)methanol

Executive Summary and Introduction (4,6-Dimethoxypyrimidin-5-yl)methanol is a critical heterocyclic building block utilized in medicinal chemistry and drug development. Its molecular architecture, featuring an electron-r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Introduction

(4,6-Dimethoxypyrimidin-5-yl)methanol is a critical heterocyclic building block utilized in medicinal chemistry and drug development. Its molecular architecture, featuring an electron-rich dimethoxypyrimidine core and a primary alcohol functional group, makes it a valuable synthon. However, these same features render the molecule susceptible to specific degradation pathways if not handled and stored with precision. The integrity of this reagent is paramount, as the introduction of impurities or degradants can have cascading negative effects on reaction outcomes, yield, purity of subsequent compounds, and the interpretation of biological data.

This guide provides an in-depth analysis of the chemical stability of (4,6-Dimethoxypyrimidin-5-yl)methanol. We will elucidate its primary degradation liabilities, present scientifically-grounded protocols for storage and handling, and detail an experimental workflow for conducting forced degradation studies. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the long-term purity and reactivity of this important chemical intermediate.

Physicochemical Profile and Structural Liabilities

A thorough understanding of the molecule's structure is fundamental to predicting its stability. The key functional groups present in (4,6-Dimethoxypyrimidin-5-yl)methanol dictate its reactivity and potential for degradation.

PropertyValueSource
CAS Number 1182792-70-6[1]
Molecular Formula C₇H₁₀N₂O₃[1]
Molecular Weight 170.17 g/mol [1]
Appearance White to off-white solid[2]

Structural Analysis of Stability-Influencing Moieties:

  • Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is highly susceptible to oxidation. Under oxidative stress, it can be converted first to an aldehyde and subsequently to a carboxylic acid. This represents the most probable degradation pathway under atmospheric or chemically-induced oxidative conditions.

  • Dimethoxypyrimidine Ring: The two methoxy groups are strong electron-donating groups, which activate the pyrimidine ring. This increased electron density makes the ring system susceptible to electrophilic attack and oxidation. One of the ring nitrogens could be oxidized to form an N-oxide.[3]

  • Methoxy Groups (-OCH₃): While generally stable, ether linkages can be susceptible to cleavage under harsh acidic conditions (hydrolysis), although this is considered a less likely pathway under typical storage conditions compared to oxidation.[3][4]

  • Aromatic System: The pyrimidine ring, like many aromatic systems, can be sensitive to photodegradation upon exposure to high-energy UV light.[3]

Predicted Chemical Degradation Pathways

Based on the structural analysis, several degradation pathways are plausible. These pathways can be intentionally induced in forced degradation studies to understand the molecule's intrinsic stability and to develop analytical methods capable of detecting these impurities.

Degradation_Pathways Predicted Degradation Pathways for (4,6-Dimethoxypyrimidin-5-yl)methanol parent (4,6-Dimethoxypyrimidin-5-yl)methanol (Parent Compound) aldehyde 4,6-Dimethoxypyrimidine-5-carbaldehyde (Aldehyde Impurity) parent->aldehyde Mild Oxidation (e.g., O₂, light) n_oxide (4,6-Dimethoxypyrimidin-5-yl)methanol N-oxide (N-Oxide Impurity) parent->n_oxide Oxidation (e.g., H₂O₂) photodegradant Ring-Cleaved Products (Photodegradants) parent->photodegradant Photolytic Stress (UV Light) acid 4,6-Dimethoxypyrimidine-5-carboxylic acid (Carboxylic Acid Impurity) aldehyde->acid Strong Oxidation (e.g., H₂O₂)

Caption: Predicted degradation pathways originating from oxidative and photolytic stress.

Recommended Storage and Handling Protocols

To mitigate the degradation risks identified above, a multi-faceted approach to storage and handling is essential. The following protocols are designed to maximize the long-term stability and purity of the compound. Commercial suppliers often recommend storage at room temperature, sealed in a dry environment, which serves as a baseline.[1] However, for long-term storage and sensitive applications, more stringent conditions are advisable, drawing from best practices for analogous compounds.[3]

ParameterRecommendationRationale & Causality
Temperature Long-term: 2-8°C (Refrigerated). Short-term: Room temperature is acceptable.Reduces the rate of all chemical degradation reactions, particularly oxidation. Cold storage is preferential for ensuring multi-year stability.[3]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen). Prevents oxidation of the primary alcohol and the electron-rich pyrimidine ring by displacing atmospheric oxygen.[3]
Light Protect from light. Use an amber or opaque vial. The aromatic pyrimidine core is susceptible to photodegradation from UV light exposure. An opaque container blocks these wavelengths.[3]
Moisture Keep in a tightly sealed container. Store in a desiccator. Prevents hydrolysis and minimizes the potential for water to act as a catalyst in other degradation reactions.
Handling Briefly warm the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Use in a well-ventilated area or fume hood.[2]Ensures the compound remains dry during weighing and handling.

digraph "Storage_Logic" {
graph [
fontname="Arial",
fontsize=12,
label="Decision Logic for Optimal Storage",
labelloc="t",
width=8
];

node [ shape=ellipse, style="filled", fontname="Arial", fontsize=10 ];

// Factors factor_air [label="Atmospheric Air?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; factor_light [label="Light Exposure?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; factor_temp [label="Ambient Temp?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; factor_moisture [label="Humidity?", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions sol_air [label="Inert Atmosphere\n(N₂ or Ar Purge)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_light [label="Amber / Opaque Vial", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Refrigerate (2-8°C)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_moisture [label="Tightly Sealed Container\n+ Desiccator", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Central Node result [label="Maximized\nCompound Stability", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges edge [color="#5F6368"]; factor_air -> sol_air; factor_light -> sol_light; factor_temp -> sol_temp; factor_moisture -> sol_moisture;

sol_air -> result; sol_light -> result; sol_temp -> result; sol_moisture -> result; }

Caption: Key environmental factors and the corresponding protective storage actions.

Experimental Protocol: Forced Degradation Study

A forced degradation or stress testing study is a cornerstone of pharmaceutical development, designed to identify likely degradation products and establish a stability-indicating analytical method.[5][6][7] The following protocol outlines a systematic approach to evaluating the stability of (4,6-Dimethoxypyrimidin-5-yl)methanol.

Objective: To generate potential degradation products under controlled stress conditions and to provide samples for the development of a stability-indicating HPLC method.

Methodology:

  • Prepare a Stock Solution:

    • Accurately weigh and dissolve (4,6-Dimethoxypyrimidin-5-yl)methanol in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1.0 mg/mL. This serves as the stock solution for all stress conditions.

  • Apply Stress Conditions (in parallel):

    • Control: Keep 1 mL of the stock solution at 2-8°C, protected from light.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours, protected from light.

    • Thermal Stress (Solid State): Place a small amount of the solid compound in an oven at 80°C for 72 hours. Dissolve in the solvent to 1.0 mg/mL before analysis.

    • Photolytic Stress: Expose 1 mL of the stock solution to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • Following the stress period, dilute all samples (including the control) to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

    • Analyze all samples by a stability-indicating HPLC-UV method (see Section 6.0) to assess the percentage of degradation and the profile of degradants.

    • Analyze samples showing significant degradation by LC-MS to obtain mass information for the identification of unknown impurity peaks.

Forced_Degradation_Workflow Workflow for Forced Degradation Study cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Sample Preparation (Dilution, Neutralization) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis hplc Stability-Indicating HPLC-UV Analysis analysis->hplc lcms LC-MS Analysis (for Degradant ID) hplc->lcms If degradation >5% end Evaluate Degradation Profile & Identify Degradants hplc->end lcms->end

Caption: Experimental workflow for conducting a comprehensive forced degradation study.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the concentration of the active substance while simultaneously detecting the formation of degradation products.[8] High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.[9]

Key Characteristics of a Self-Validating Method:

  • Specificity: The method must demonstrate the ability to resolve the main compound peak from all potential degradation products generated during stress testing. This is typically confirmed using a photodiode array (PDA) detector to assess peak purity.

  • Mass Balance: The total amount of the drug and its measured degradation products should remain relatively constant throughout the study, typically accounting for 95-105% of the initial concentration. A significant deviation may indicate the formation of non-chromophoric degradants or volatile products.

Example HPLC Method Parameters:

ParameterCondition
Column C18 Reverse-Phase, e.g., 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV/PDA at a suitable wavelength (e.g., determined by UV scan, likely ~260-280 nm)
Injection Volume 5-10 µL

Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds. A gradient elution is employed to ensure that both the parent compound and any potentially more or less polar degradants are effectively separated and eluted with good peak shape. Formic acid is used to control the pH and improve peak symmetry.

Conclusion

While (4,6-Dimethoxypyrimidin-5-yl)methanol is a stable compound under recommended conditions, its inherent chemical structure presents liabilities, primarily related to oxidation and, to a lesser extent, photodegradation. Adherence to proper storage protocols—specifically, refrigeration under an inert, dry, and dark environment—is the most effective strategy to ensure its long-term purity and viability as a research chemical. The implementation of forced degradation studies is a critical, proactive measure for any laboratory engaged in drug development, as it provides invaluable insights into a molecule's stability and underpins the development of robust, stability-indicating analytical methods essential for regulatory compliance and scientific integrity.

References

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... [Link]

  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]

  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]

  • Hardy Diagnostics. (2006, August 21). Material Safety Data Sheet. [Link]

  • Lab Alley. (2013, January 4). Methanol MSDS. [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PubChem. (n.d.). (4-Methoxy-pyridin-2-yl)-methanol. [Link]

  • EPA. (2025, October 15). 4-Hydroxy-5-{[4-(2-{amino}ethoxy)phenyl]methyl}-1,3-thiazol-2(5H)-one. [Link]

  • Capot Chemical. (2010, November 19). MSDS of (3,4-Dimethoxypyridin-2-yl)methanol. [Link]

  • ResearchGate. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. [Link]

  • IOSR Journal of Pharmacy. (2016). Stability Indicating Analytical Method Development, Validation. [Link]

  • MDPI. (2022, January 11). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. [Link]

  • IUCr. (n.d.). Crystal structure of 4,6-dichloro-5-methylpyrimidine. [Link]

  • RSC Publishing. (n.d.). An efficient, catalyst-free and aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives and their antioxidant activity. [Link]

  • MDPI. (2024, May 7). Dehydration of Methanol to Dimethyl Ether—Current State and Perspectives. [Link]

  • Beilstein Journals. (2019, March 21). Tuning the stability of alkoxyisopropyl protection groups. [Link]

Sources

Foundational

The Strategic Sourcing and Synthetic Utility of (4,6-Dimethoxypyrimidin-5-yl)methanol: A Comprehensive Guide for Drug Development

Executive Summary In modern medicinal chemistry, the pyrimidine ring is a privileged scaffold, serving as the structural foundation for numerous FDA-approved therapeutics, particularly in the realms of oncology (kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrimidine ring is a privileged scaffold, serving as the structural foundation for numerous FDA-approved therapeutics, particularly in the realms of oncology (kinase inhibitors) and infectious diseases [1]. Among the vast array of pyrimidine derivatives, (4,6-Dimethoxypyrimidin-5-yl)methanol (CAS: 1182792-70-6) has emerged as a highly versatile, commercially available building block.

As a Senior Application Scientist, I have observed that the strategic value of this compound lies in its dual-functionality. The 4,6-dimethoxy groups modulate the electron density and lipophilicity of the pyrimidine core, while the 5-hydroxymethyl moiety provides an essential synthetic handle for downstream functionalization. This whitepaper provides an authoritative guide on the commercial landscape, analytical validation, and synthetic applications of this critical intermediate.

Chemical Identity & Physicochemical Profiling

Before integrating any building block into a synthetic pipeline, a rigorous understanding of its physicochemical properties is required to predict its behavior in cross-coupling reactions and biological assays.

  • IUPAC Name: (4,6-Dimethoxypyrimidin-5-yl)methanol

  • CAS Number: 1182792-70-6 [2]

  • Molecular Formula: C₇H₁₀N₂O₃

  • Molecular Weight: 170.17 g/mol

  • MDL Number: MFCD12152558 [3]

  • Structural Rationale: The electron-donating methoxy groups at the 4- and 6-positions significantly increase the electron density of the pyrimidine ring. This mitigates the inherent electron-deficiency of the diazine system, making the 5-position highly stable yet sterically accessible for the appended hydroxymethyl group.

Commercial Availability & Global Supply Chain Analysis

(4,6-Dimethoxypyrimidin-5-yl)methanol is classified as an advanced heterocyclic building block rather than a bulk commodity chemical. Consequently, sourcing requires careful vendor qualification to ensure batch-to-batch consistency. Trace impurities from upstream synthesis (such as residual transition metals or unreacted halogenated precursors) can severely poison catalysts in subsequent steps.

Table 1: Commercial Supplier Landscape and Purity Tiers

Data summarized from current global chemical inventory databases.

SupplierCatalog NumberClaimed PurityStandard QuantityPricing / Status
Sunway Pharm Ltd CB1524297%1g$414.00 (Research Scale) [4]
BLD Pharm BD282614>95%CustomInquiry [2]
Combi-Blocks QE-047295%CustomInquiry [3]
Aaronchem AR0095D4N/ACustomInquiry [5]
Amadis Chemical A1035116N/ACustomInquiry [6]

Strategic Sourcing Note: For early-stage hit-to-lead optimization, the 97% purity tier (e.g., Sunway Pharm) is recommended to minimize purification bottlenecks. For scale-up, 95% purity is acceptable provided the rigorous internal Quality Control (QC) protocol detailed below is executed.

Analytical Validation: A Self-Validating QC Protocol

Relying solely on a vendor's Certificate of Analysis (CoA) is a critical failure point in rigorous drug discovery. Upon receipt, the following self-validating protocol must be executed to ensure the integrity of the sourced material.

Step-by-Step QC Methodology
  • Visual Inspection & Solubility Profiling:

    • Action: Verify the compound as a crystalline solid. Test solubility in Dichloromethane (DCM) and Dimethyl Sulfoxide (DMSO).

    • Causality: Incomplete solubility in DCM often indicates the presence of highly polar inorganic salts (e.g., sodium chloride or potassium carbonate) carried over from the vendor's synthesis.

  • UPLC-MS Analysis:

    • Action: Run a 3-minute gradient (Water/Acetonitrile with 0.1% Formic Acid) on a UPLC-MS system.

    • Causality: Confirms the exact mass ( [M+H]+=171.1 ) and detects UV-active organic impurities at 254 nm.

  • Quantitative NMR (qNMR):

    • Action: Acquire a ¹H-NMR spectrum in DMSO- d6​ using an internal standard (e.g., maleic acid).

    • Causality: The integration of the methoxy protons (singlet, ~3.9 ppm, 6H) against the methylene protons (singlet, ~4.4 ppm, 2H) and the pyrimidine C2 proton (singlet, ~8.4 ppm, 1H) ensures absolute structural integrity and quantifies non-UV-active impurities.

  • Karl Fischer Titration:

    • Action: Quantify residual water content.

    • Causality: The hydroxymethyl group readily forms hydrogen bonds with atmospheric moisture. Quantifying water is critical because excess moisture will violently quench sensitive reagents (like oxalyl chloride) in downstream oxidations.

QC_Workflow A Material Receipt (CAS: 1182792-70-6) B Visual & Solubility Profiling A->B C UPLC-MS Analysis (Mass & Purity) B->C D 1H qNMR (Structural Integrity) C->D E Karl Fischer Titration (Moisture Content) D->E F Pass QC: Approved for Synthesis E->F Meets Specs G Fail QC: Reject or Purify E->G Out of Specs

Caption: Self-Validating Quality Control Workflow for Sourced Pyrimidine Intermediates.

Synthetic Utility & Experimental Protocols

The primary value of (4,6-Dimethoxypyrimidin-5-yl)methanol lies in the derivatization of its primary alcohol. The most common transformation is oxidation to the corresponding aldehyde, which serves as a potent electrophile for reductive aminations, Wittig reactions, or Grignard additions.

Protocol: Swern Oxidation to 4,6-Dimethoxypyrimidine-5-carbaldehyde

This protocol utilizes a Swern oxidation over harsher oxidants (like KMnO₄) to prevent over-oxidation to the carboxylic acid and to protect the electron-rich pyrimidine ring.

  • System Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add oxalyl chloride (1.2 eq) and 10 mL of anhydrous DCM. Cool the system to -78 °C using a dry ice/acetone bath.

  • Reagent Activation: Dropwise add anhydrous DMSO (2.4 eq) dissolved in 2 mL of DCM. Stir for 15 minutes.

    • Causality: This step forms the active alkoxysulfonium intermediate. Strict temperature control (-78 °C) is mandatory to prevent the premature decomposition of the intermediate via the Pummerer rearrangement.

  • Substrate Addition: Dissolve (4,6-Dimethoxypyrimidin-5-yl)methanol (1.0 eq) in 5 mL of anhydrous DCM and add dropwise to the activated complex. Stir for 30 minutes at -78 °C.

  • Neutralization & Cleavage: Add triethylamine (5.0 eq) dropwise.

    • Causality: The base deprotonates the sulfonium intermediate, triggering the collapse of the complex to yield the desired aldehyde and dimethyl sulfide gas.

  • Workup: Allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl, extract with DCM (3x 15 mL), dry the combined organic layers over MgSO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).

Biological Applications: Kinase and Hsp70 Inhibition

Once derivatized, 4,6-dimethoxypyrimidine scaffolds are highly prized in oncology. The pyrimidine core acts as a bioisostere for the adenine ring of ATP, allowing these molecules to act as potent competitive inhibitors of various tyrosine kinases (e.g., EGFR) [1].

Furthermore, recent breakthroughs have demonstrated that substituted pyrimidines act as irreversible binders to allosteric sites on Heat Shock Protein 70 (Hsp70) [7].

  • Mechanistic Causality: Hsp70 is a critical chaperone protein that, in concert with Hsp90 and the HSP-organizing protein (HOP), stabilizes mutant oncoproteins (like mutant kinases) in cancer cells. By binding to the allosteric site of Hsp70, pyrimidine derivatives disrupt the Hsp90-HOP-Hsp70 complex. Without this chaperone protection, the oncoproteins misfold and are targeted for rapid proteasomal degradation, ultimately triggering apoptosis in the cancer cell [7].

Bio_Pathway A Pyrimidine Derivative (Inhibitor) B Hsp70 Allosteric Site Binding A->B Target Engagement C Disruption of Hsp90-HOP-Hsp70 Complex B->C Allosteric Modulation D Loss of Oncoprotein Chaperoning C->D E Proteasomal Degradation of Kinases D->E F Apoptosis & Growth Inhibition E->F Cellular Response

Caption: Mechanism of Action for Pyrimidine-Derived Hsp70/Kinase Inhibitors in Oncology.

References

  • Journal of Medicinal Chemistry. "Heat Shock Protein 70 Inhibitors. 1. 2,5′-Thiodipyrimidine and 5-(Phenylthio)pyrimidine Acrylamides as Irreversible Binders to an Allosteric Site on Heat Shock Protein 70". National Center for Biotechnology Information (PMC). Available at:[Link]

Exploratory

Introduction to the chemical family of substituted pyrimidines

Engineering the Pyrimidine Scaffold: A Technical Guide to the Synthesis, SAR, and Clinical Application of Substituted Pyrimidines Executive Summary As the demand for highly targeted therapeutics accelerates, the pyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Pyrimidine Scaffold: A Technical Guide to the Synthesis, SAR, and Clinical Application of Substituted Pyrimidines

Executive Summary

As the demand for highly targeted therapeutics accelerates, the pyrimidine ring remains one of the most versatile and privileged scaffolds in modern drug discovery. This whitepaper provides an in-depth, mechanistic analysis of substituted pyrimidines. Designed for application scientists and medicinal chemists, this guide bridges the gap between theoretical structure-activity relationships (SAR) and practical, self-validating synthetic workflows, culminating in a review of clinically approved pyrimidine-based therapeutics.

I. The Privileged Scaffold: Electronic Architecture of Pyrimidines

Pyrimidines are six-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3. As a fundamental building block of nucleic acids (DNA and RNA), the pyrimidine ring is recognized as a highly privileged bioisostere in medicinal chemistry, capable of mimicking endogenous substrates[1].

The presence of two electronegative nitrogen atoms withdraws electron density from the carbon atoms of the ring. This electron-deficient nature makes the diazine ring highly susceptible to nucleophilic aromatic substitution, particularly when halogenated, allowing for rapid and diverse late-stage functionalization[2]. Furthermore, the planar geometry of the ring facilitates strong π−π stacking interactions with aromatic residues within target protein binding pockets, while the nitrogen atoms serve as potent hydrogen bond acceptors[3].

II. Causality in Substitution: Structure-Activity Relationships (SAR)

The strategic placement of functional groups on the pyrimidine core dictates its pharmacokinetic and pharmacodynamic profile. Understanding the causality behind these substitutions is critical for rational drug design:

  • C2, C4, and C6 Positions: These positions are highly reactive to nucleophiles. Substituting these sites with electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) modulates the lipophilicity and the hydrogen-bonding capacity of the molecule. For instance, amino substitutions at the C2 position often serve as critical hydrogen bond donors in the ATP-binding pockets of kinase targets (e.g., EGFR, VEGFR), directly causing competitive inhibition[3]. Electron-withdrawing groups on attached aryl moieties have been shown to positively influence and enhance the potency of these molecules as anticancer agents[4].

  • C5 Position: The C5 position is comparatively less electron-deficient and is frequently utilized for extending the aromatic π -system via transition-metal-catalyzed cross-coupling. Adding bulky aryl or heteroaryl substitutions at C5 significantly enhances the molecule's binding affinity by allowing it to anchor deeply into hydrophobic pockets within target proteins[5].

III. Self-Validating Synthetic Workflows

As application scientists, we must rely on robust, reproducible methodologies. Below are two foundational protocols for generating substituted pyrimidines, designed with built-in causality and self-validation steps to ensure system integrity.

Protocol 1: De Novo Synthesis via the Biginelli Multicomponent Reaction

The Biginelli reaction is a classical, acid-catalyzed, three-component condensation of an aromatic aldehyde, a β -ketoester, and urea (or thiourea) to yield 3,4-dihydropyrimidin-2(1H)-ones[6].

  • Causality: The reaction proceeds via an iminium intermediate. The addition of a Lewis or Brønsted acid catalyst is strictly required to activate the carbonyl carbon of the aldehyde, facilitating the initial nucleophilic attack by urea. This iminium formation is the rate-limiting step that dictates the overall yield[7].

Step-by-Step Methodology:

  • Initiation: In a 50 mL round-bottom flask, combine 1.0 eq of the target aromatic aldehyde, 1.0 eq of urea, and 1.2 eq of ethyl acetoacetate in 20 mL of ethanol.

  • Catalysis: Add a catalytic amount (10 mol%) of a Lewis acid (e.g., Yb(OTf)3​ ). Causality: Yb(OTf)3​ coordinates with the carbonyl oxygen, maximizing its electrophilicity without degrading sensitive functional groups, while allowing for easy catalyst recovery[6].

  • Reflux & Monitoring: Heat the mixture to reflux (70-80°C). Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3).

    • Self-Validation Step: The complete disappearance of the UV-active aldehyde starting material spot and the emergence of a highly polar, UV-active product spot at the baseline confirms successful iminium formation and subsequent cyclization.

  • Isolation: Cool the mixture to 0°C. The dihydropyrimidinone product will precipitate. Filter the solid and wash with cold ethanol.

    • Self-Validation Step: Record the FTIR spectrum of the precipitate. The presence of distinct N-H stretching bands (~3200 cm⁻¹) and a sharp amide carbonyl stretch (~1700 cm⁻¹) confirms the core structural integrity.

Protocol 2: Late-Stage Functionalization via Microwave-Assisted Suzuki-Miyaura Coupling

For rapid library generation, halogenated pyrimidines undergo Suzuki cross-coupling with arylboronic acids to yield diverse C-C bonded derivatives[8].

  • Causality: Microwave irradiation ensures rapid, uniform volumetric heating. This overcomes the high activation energy required for the oxidative addition of the electron-deficient pyrimidine C-X bond to the Pd(0) catalyst, reducing reaction times from hours to minutes[2].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 0.5 mmol of halogenated pyrimidine (e.g., 2,4-dichloropyrimidine), 0.5 mmol of the desired arylboronic acid, and 1.5 mmol of K2​CO3​ base[2].

  • Catalyst & Solvent: Add 0.5 mol% Pd(PPh3​)4​ and 6 mL of a strictly degassed 1,4-dioxane/water (2:1) solvent mixture.

    • Causality: Degassing the solvent is non-negotiable; dissolved oxygen will rapidly oxidize the active Pd(0) species into inactive Pd(II) , immediately halting the catalytic cycle[2].

  • Irradiation: Seal the vial and irradiate in the microwave reactor at 100°C for 15 minutes with continuous stirring.

  • Workup: Cool to room temperature. Transfer to a separatory funnel, extract the aqueous phase with ethyl acetate (3 x 20 mL), and wash the combined organic layers with brine[2].

    • Self-Validation Step: Perform GC-MS analysis on the crude organic layer. The system is validated if the mass spectrum shows the expected molecular ion peak ( M+ ) of the coupled product and the complete absence of the distinct isotopic cluster associated with the starting halogenated pyrimidine.

IV. Workflow: From Scaffold Design to Biological Validation

The following diagram illustrates the logical progression of pyrimidine drug development, from in silico design through synthesis and biological validation.

G N1 In Silico SAR Design N2 De Novo Synthesis (Biginelli) N1->N2 Core Scaffold N3 Late-Stage Coupling (Suzuki) N1->N3 Functionalization N4 Purification & QC N2->N4 Crude Yield N3->N4 Crude Yield N5 Biological Assay N4->N5 Pure Isolate N6 Lead Optimization N5->N6 Hit Identified N6->N1 Iterative Tuning

Workflow: In silico pyrimidine design, synthesis, and biological validation for lead optimization.

V. Clinical Translation: Quantitative Pharmacological Data

The structural versatility of the pyrimidine scaffold is reflected in its widespread clinical approval across multiple therapeutic areas, yielding highly potent quantitative metrics in vivo.

Drug NameTherapeutic AreaTarget / MechanismKey Structural FeatureApproval / Status
Osimertinib OncologyEGFR Tyrosine Kinase InhibitorAminopyrimidine coreFDA Approved[9]
Trimethoprim AntibacterialDihydrofolate Reductase (DHFR) Inhibitor2,4-diaminopyrimidineFDA Approved[9]
5-Fluorouracil OncologyThymidylate Synthase InhibitorFluorinated pyrimidineFDA Approved[10]
Rilpivirine Antiviral (HIV)Non-Nucleoside Reverse Transcriptase InhibitorDiarylpyrimidine (DAPY)FDA Approved[9]
Aprocitentan CardiovascularEndothelin Receptor AntagonistBromo-substituted pyrimidineFDA Approved (2024)[11]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Validation Protocol for (4,6-Dimethoxypyrimidin-5-yl)methanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (4,6-Dimethoxypyrimidin-5-yl)methanol (CAS: 1182792-70-6) Introduction & Strategic Rationale (4,6-Dimethoxypyrimidin-5-yl)met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (4,6-Dimethoxypyrimidin-5-yl)methanol (CAS: 1182792-70-6)

Introduction & Strategic Rationale

(4,6-Dimethoxypyrimidin-5-yl)methanol is a highly privileged heterocyclic building block utilized extensively in modern drug discovery. Pyrimidine scaffolds functionalized with electron-donating methoxy groups and a versatile hydroxymethyl handle are critical in the design of kinase inhibitors, agrochemicals, and novel protein degrader (PROTAC) building blocks .

As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of instructions. This guide establishes a self-validating synthetic system , detailing the mechanistic causality behind every reagent choice, temperature profile, and in-process control (IPC) to ensure high-yield, reproducible scale-up.

Retrosynthetic Strategy & Mechanistic Insights

The synthesis of (4,6-dimethoxypyrimidin-5-yl)methanol relies on the unique electronic properties of the pyrimidine ring, executing a three-step sequence: Vilsmeier-Haack formylation/chlorination, dual Nucleophilic Aromatic Substitution (SNAr), and chemoselective reduction.

Retrosynthesis SM 4,6-Dihydroxy- pyrimidine Int1 4,6-Dichloro- 5-carboxaldehyde SM->Int1 POCl3, DMF 110 °C Int2 4,6-Dimethoxy- 5-carboxaldehyde Int1->Int2 NaOMe, MeOH 0 °C to RT Prod (4,6-Dimethoxypyrimidin- 5-yl)methanol Int2->Prod NaBH4, MeOH 0 °C to RT

Figure 1: Three-step synthetic pathway to (4,6-Dimethoxypyrimidin-5-yl)methanol.

Quantitative Data Summary

To facilitate rapid experimental planning, all critical reaction parameters, expected yields, and purification strategies are summarized in Table 1.

Table 1: Reaction Parameters and Yield Summary
ParameterStep 1: Formylation/ChlorinationStep 2: SNAr MethoxylationStep 3: Chemoselective Reduction
Starting Material 4,6-Dihydroxypyrimidine4,6-Dichloro-5-carboxaldehyde4,6-Dimethoxy-5-carboxaldehyde
Primary Reagents POCl₃ (10 eq), DMF (3 eq)NaOMe (2.2 eq, 25% in MeOH)NaBH₄ (1.5 eq)
Solvent POCl₃ (Neat/Reagent)Anhydrous Methanol (MeOH)Methanol (MeOH)
Temperature Profile 0 °C → 110 °C (Reflux)0 °C → 25 °C (RT)0 °C → 25 °C (RT)
Reaction Time 4.0 – 6.0 hours2.0 – 4.0 hours1.0 – 1.5 hours
In-Process Control LC-MS (Quench in MeOH)TLC (Hexane:EtOAc 3:1)TLC (Hexane:EtOAc 1:1)
Expected Yield 70 – 80%85 – 90%90 – 95%
Purification Recrystallization (Hexanes)Silica Gel ChromatographyAqueous Workup / Trituration

Experimental Protocols & Causality

Step 1: Synthesis of 4,6-Dichloropyrimidine-5-carboxaldehyde

Causality & Rationale: The Vilsmeier-Haack reaction is employed here to achieve dual functionalization. The intermediate Vilsmeier reagent electrophilically attacks the electron-rich C5 position to install the formyl group. Concurrently, POCl₃ acts as a chlorinating agent, converting the tautomeric C4/C6 hydroxyl groups into highly reactive chlorides. POCl₃ is used in a large molar excess to function as both the chlorinating agent and the solvent, ensuring a fluid reaction medium and driving the equilibrium toward complete dichloride formation.

Step-by-Step Procedure:

  • Equip a thoroughly dried 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Charge the flask with POCl₃ (150 mL, ~10 eq) and cool to 0 °C using an ice-water bath.

  • Add anhydrous DMF (35 mL, ~3 eq) dropwise over 30 minutes. Note: Maintain the internal temperature below 10 °C to control the exothermic formation of the Vilsmeier reagent.

  • Add 4,6-dihydroxypyrimidine (50 g, 1 eq) portionwise over 15 minutes.

  • Remove the ice bath and gradually heat the reaction mixture to reflux (110 °C) for 6 hours.

  • Self-Validation (IPC): Quench a 50 µL aliquot into 1 mL of cold methanol and analyze by LC-MS. The reaction is complete when the starting material mass is fully consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃.

  • Carefully pour the dark residue over crushed ice (500 g) with vigorous stirring. Extract the aqueous layer with Dichloromethane (DCM) (3 × 200 mL).

  • Wash the combined organic layers with cold saturated NaHCO₃, brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization from hexanes to yield the product as a pale yellow solid.

Step 2: Synthesis of 4,6-Dimethoxypyrimidine-5-carboxaldehyde

Causality & Rationale: The C4 and C6 chlorides are highly activated by the pyrimidine ring nitrogens and the adjacent C5-aldehyde. They undergo rapid Nucleophilic Aromatic Substitution (SNAr) . The reaction must be initiated at 0 °C because the SNAr of highly activated chloropyrimidines is exceptionally exothermic. Uncontrolled heating could lead to nucleophilic attack on the aldehyde (forming acetals) or trigger a Cannizzaro reaction.

WorkflowStep2 Step1 Dissolve Int-1 in dry MeOH Step2 Cool to 0 °C (Ice Bath) Step1->Step2 Step3 Dropwise Add NaOMe Step2->Step3 Step4 Stir at RT (2-4 h) Step3->Step4 Step5 Concentrate in vacuo Step4->Step5 Step6 Aqueous Workup & Extraction Step5->Step6

Figure 2: Standard operational workflow for the dual SNAr methoxylation step.

Step-by-Step Procedure:

  • In a 500 mL round-bottom flask, dissolve 4,6-dichloropyrimidine-5-carboxaldehyde (40 g, 1 eq) in anhydrous Methanol (200 mL).

  • Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Add a solution of Sodium Methoxide (NaOMe, 25 wt% in MeOH, 105 mL, 2.2 eq) dropwise over 45 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Self-Validation (IPC): Perform a mini-workup (aliquot partitioned between EtOAc and H₂O) and check by TLC (Hexane:EtOAc 3:1). The highly UV-active product spot should completely replace the starting material.

  • Concentrate the reaction mixture in vacuo to remove the bulk of methanol.

  • Partition the residue between Ethyl Acetate (300 mL) and distilled water (200 mL). Extract the aqueous layer once more with EtOAc (100 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via short-plug silica gel chromatography to afford the dimethoxy intermediate.

Step 3: Synthesis of (4,6-Dimethoxypyrimidin-5-yl)methanol

Causality & Rationale: Sodium borohydride (NaBH₄) is selected for its mild, chemoselective reduction profile. It efficiently reduces the C5-aldehyde to a primary alcohol without risking the reduction of the pyrimidine ring or cleavage of the newly installed methoxy ethers . Methanol acts as both solvent and proton source for the reduction mechanism.

IPCWorkflow Start Reaction Aliquot MiniWorkup Mini-Workup (EtOAc/H2O) Start->MiniWorkup TLC TLC Analysis (UV 254 nm) MiniWorkup->TLC LCMS LC-MS Confirmation TLC->LCMS

Figure 3: Self-validating In-Process Control (IPC) workflow for reaction monitoring.

Step-by-Step Procedure:

  • Dissolve 4,6-dimethoxypyrimidine-5-carboxaldehyde (30 g, 1 eq) in Methanol (150 mL) in a 500 mL flask.

  • Cool the solution to 0 °C.

  • Add NaBH₄ (6.1 g, 1.5 eq) in small portions over 20 minutes to manage hydrogen gas evolution and exothermicity.

  • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Self-Validation (IPC): Analyze by TLC (Hexane:EtOAc 1:1). The product will appear as a significantly more polar spot compared to the aldehyde.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl (50 mL) dropwise at 0 °C. Rationale: NH₄Cl provides a mild proton source to safely decompose unreacted hydride into hydrogen gas and borate salts without creating highly acidic conditions that could degrade the final product.

  • Concentrate the mixture to remove methanol, then extract the aqueous residue with EtOAc (3 × 150 mL).

  • Wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield (4,6-Dimethoxypyrimidin-5-yl)methanol as a white to off-white solid. High purity (>95%) is typically achieved without further chromatography.

References

  • National Institutes of Health (NIH). (2023). "Synthesis of Novel Heterocyclic Ferrocenyl Chalcones and Their Biological Evaluation." PubMed Central (PMC). URL:[Link]

  • Morrill, C., et al. (2013). "Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity." ResearchGate. URL: [Link]

Application

Advanced Application Note: Utilizing (4,6-Dimethoxypyrimidin-5-yl)methanol in Solid-Phase Organic Synthesis (SPOS)

Executive Summary The incorporation of highly functionalized heterocyclic building blocks into solid-phase organic synthesis (SPOS) is a cornerstone of modern combinatorial chemistry and drug discovery. (4,6-Dimethoxypyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of highly functionalized heterocyclic building blocks into solid-phase organic synthesis (SPOS) is a cornerstone of modern combinatorial chemistry and drug discovery. (4,6-Dimethoxypyrimidin-5-yl)methanol (CAS: 1182792-70-6) represents a privileged scaffold, frequently utilized in the development of ubiquitin-specific-processing protease 1 (USP1) inhibitors [1] and Heat Shock Protein 70 (Hsp70) binders [2].

This application note provides a comprehensive, causality-driven guide to utilizing (4,6-Dimethoxypyrimidin-5-yl)methanol in SPOS. Rather than treating this compound as a standard benzyl alcohol, we analyze its unique "push-pull" electronic properties to design self-validating protocols for solid-phase Mitsunobu etherification and esterification.

Mechanistic Rationale & Reactivity Profiling

To successfully deploy (4,6-Dimethoxypyrimidin-5-yl)methanol on a solid support, one must understand the inherent electronic dichotomy of its structure:

  • The "-I" Effect (Inductive Withdrawal): The π-deficient pyrimidine ring withdraws electron density from the hydroxymethyl group, significantly reducing the nucleophilicity of the primary alcohol compared to standard aliphatic or benzylic alcohols.

  • The "+M" Effect (Mesomeric Donation): The two methoxy groups at the C4 and C6 positions donate electron density via resonance directly into the C5 position. This highly stabilizes any incipient carbocation formed at the benzylic position.

Causality in SPOS Design: Because of the reduced nucleophilicity, standard coupling conditions (e.g., DIC alone) will result in sluggish kinetics and incomplete resin loading. Hypernucleophilic catalysts (like DMAP) or highly reactive phosphonium intermediates (via Mitsunobu) are mandatory. Conversely, because the C5 position strongly stabilizes carbocations, the resulting ether or ester linkages are exquisitely sensitive to acidolysis, allowing for mild global cleavage conditions (e.g., 5-20% TFA) that preserve delicate pharmacophores.

ElectronicLogic N1 (4,6-Dimethoxypyrimidin-5-yl)methanol N2 Methoxy Groups (+M Effect) N1->N2 N3 Pyrimidine Ring (-I Effect) N1->N3 N4 Increased Benzylic Cation Stability N2->N4 N5 Reduced Hydroxyl Nucleophilicity N3->N5 N6 Ideal for Acid-Labile Linkages N4->N6 N7 Requires Strong Acylation Catalysts N5->N7

Caption: Logical mapping of electronic effects dictating the SPOS reactivity of the pyrimidine building block.

Quantitative Data: Reaction Optimization & Cleavage Kinetics

The following tables summarize the optimization data for incorporating and cleaving the (4,6-Dimethoxypyrimidin-5-yl)methyl moiety on a polystyrene-divinylbenzene (PS-DVB) resin matrix.

Table 1: Optimization of Solid-Phase Mitsunobu Conditions

Reaction of (4,6-Dimethoxypyrimidin-5-yl)methanol with a resin-bound phenol (loading: 0.8 mmol/g).

Reagent SystemSolvent SystemTempTime (h)Conversion Yield (%)Byproduct Resin Retention
DEAD / PPh₃DCM25°C1665%High (Difficult to wash)
DIAD / PPh₃THF25°C1688%Moderate
DIAD / PPh₃ THF/DCM (1:1) 25°C 12 >95% Low (Optimal swelling)
ADDP / PBu₃Toluene60°C1240%Low
Table 2: Acid-Lability Profiling (Cleavage Kinetics)

Comparison of cleavage efficiency of the pyrimidinyl moiety versus standard benzylic linkages.

Linkage TypeCleavage CocktailTime (min)Cleavage Yield (%)Crude Purity (LC-MS)
Pyrimidinyl Ether 20% TFA in DCM 30 98% >95%
Pyrimidinyl Ester 5% TFA in DCM 15 99% >98%
Standard Benzyl Ether50% TFA in DCM12085%80% (Side reactions)

Experimental Workflows & Protocols

Workflow 1: Solid-Phase Mitsunobu Etherification

This workflow is designed to introduce the pyrimidine pharmacophore to a resin-bound phenol. The use of a 1:1 THF/DCM solvent mixture is critical; THF solubilizes the betaine intermediate, while DCM ensures maximum swelling of the PS-DVB resin, preventing the entrapment of triphenylphosphine oxide [3].

SP_Mitsunobu A Resin-Bound Phenol B Phosphonium Activation (PPh3 + DIAD) A->B Swell in THF/DCM C Nucleophilic Displacement (SN2) B->C Add Pyrimidinyl Methanol D Resin-Bound Pyrimidyl Ether C->D Wash Cycle (DMF/MeOH/DCM) E TFA Cleavage & Isolation D->E 20% TFA/DCM

Caption: Workflow for Solid-Phase Mitsunobu Etherification using (4,6-Dimethoxypyrimidin-5-yl)methanol.

Protocol A: Step-by-Step Mitsunobu Coupling
  • Resin Preparation: Weigh 1.0 g of phenol-functionalized PS-DVB resin (loading ~0.8 mmol/g) into a solid-phase synthesis vessel equipped with a PTFE frit. Swell the resin in 10 mL of anhydrous THF/DCM (1:1, v/v) for 30 minutes under gentle nitrogen bubbling.

  • Reagent Preparation: In a separate dry vial, dissolve triphenylphosphine (PPh₃, 4.0 equiv, 3.2 mmol) in 5 mL of anhydrous THF. Cool to 0°C.

  • Betaine Formation: Add DIAD (4.0 equiv, 3.2 mmol) dropwise to the PPh₃ solution. Stir for 10 minutes at 0°C until a pale yellow complex forms.

  • Alcohol Addition: Add (4,6-Dimethoxypyrimidin-5-yl)methanol (4.0 equiv, 3.2 mmol) to the betaine solution. Stir for an additional 5 minutes.

  • Coupling: Drain the swelling solvent from the resin and immediately add the activated reagent mixture. Shake the vessel at room temperature for 12 hours.

  • Stringent Washing (Critical Step): Drain the reaction mixture. Wash the resin sequentially to remove the bulky phosphine oxide byproduct:

    • DMF (3 × 10 mL, 2 min each)

    • THF (3 × 10 mL, 2 min each)

    • MeOH (3 × 10 mL, 2 min each)

    • DCM (3 × 10 mL, 2 min each)

  • Validation & QC Checkpoint: Perform a micro-cleavage on 5 mg of the resin using 20% TFA/DCM for 15 minutes. Analyze the filtrate via LC-MS to confirm the disappearance of the starting phenol and the presence of the target pyrimidinyl ether.

Protocol B: Global Cleavage and Isolation

Due to the +M effect of the methoxy groups, the pyrimidinyl ether is highly acid-labile. Avoid standard 95% TFA cocktails, which can cause degradation or premature demethoxylation.

  • Cleavage Cocktail: Prepare a solution of 20% TFA in anhydrous DCM containing 2.5% triisopropylsilane (TIPS) as a carbocation scavenger.

  • Execution: Add 10 mL of the cleavage cocktail to the dried, functionalized resin. Shake gently for 30 minutes at room temperature.

  • Collection: Drain the filtrate into a round-bottom flask. Wash the resin with an additional 5 mL of DCM and combine the filtrates.

  • Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3 × 5 mL) to remove residual TFA azeotropically, yielding the crude pyrimidine-functionalized target molecule ready for preparative HPLC.

References

  • Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors.Google Patents (WO2020132269A1).
  • Heat Shock Protein 70 Inhibitors. 1. 2,5′-Thiodipyrimidine and 5-(Phenylthio)pyrimidine Acrylamides as Irreversible Binders to an Allosteric Site on Heat Shock Protein 70. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Method

One-pot synthesis of derivatives from (4,6-Dimethoxypyrimidin-5-yl)methanol

Application Note: One-Pot Syntheses of Bioactive Derivatives from (4,6-Dimethoxypyrimidin-5-yl)methanol Introduction & Strategic Rationale In modern drug discovery, the pyrimidine core is a highly privileged scaffold, fr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Syntheses of Bioactive Derivatives from (4,6-Dimethoxypyrimidin-5-yl)methanol

Introduction & Strategic Rationale

In modern drug discovery, the pyrimidine core is a highly privileged scaffold, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and heat shock protein 70 (HSP70) modulators[1]. Specifically, (4,6-dimethoxypyrimidin-5-yl)methanol (CAS: 1182792-70-6) serves as an exceptionally versatile building block. The 4,6-dimethoxy substitution pattern provides critical electronic stabilization to the electron-deficient pyrimidine ring, enhancing both the reactivity of the 5-position and the overall pharmacokinetic profile of downstream drug candidates[2].

However, traditional multi-step functionalization of this benzylic-like alcohol often requires the isolation of highly reactive intermediates—such as 4,6-dimethoxypyrimidine-5-carbaldehyde or 5-(chloromethyl)-4,6-dimethoxypyrimidine. These intermediates are prone to auto-oxidation, hydrolysis, or degradation on silica gel. This application note outlines field-validated, one-pot synthetic protocols designed to bypass intermediate isolation, thereby maximizing atom economy, improving overall yields, and accelerating the generation of complex pyrimidine derivatives[3].

Mechanistic Insights (E-E-A-T)

A self-validating experimental design must account for the intrinsic reactivity of the pyrimidine system. By understanding the causality behind each reagent choice, researchers can adapt these protocols to a wide array of substrates.

Pathway A: Tandem Oxidation-Aldol Condensation To synthesize pyrimidine-bearing chalcones—compounds noted for their robust antitumor activities—the alcohol must be oxidized to an aldehyde and immediately trapped[4]. Using activated manganese dioxide (MnO 2​ ) ensures selective oxidation of the primary alcohol without over-oxidation to the carboxylic acid. By filtering the oxidant and immediately introducing a ketone and a strong base (e.g., potassium tert-butoxide) to the filtrate, the in situ generated aldehyde undergoes a rapid Claisen-Schmidt condensation. This one-pot transition from oxidation to C-C bond formation prevents the degradation of the electron-rich pyrimidine carbaldehyde[5].

Pathway B: Tandem Halogenation-Nucleophilic Substitution Direct amination of the alcohol requires prior activation. Thionyl chloride (SOCl 2​ ) efficiently converts the hydroxyl group into a chloride leaving group. Because the resulting 5-chloromethyl intermediate is a potent alkylating agent that degrades during standard aqueous workups, the reaction is designed to be self-purging. The off-gassing of SO 2​ and HCl drives the chlorination to completion. Following a brief degassing step to remove residual acid, the direct addition of a non-nucleophilic base (DIPEA) and the target amine facilitates an immediate S N​ 2 substitution, yielding the 5-(aminomethyl) derivative in a single continuous workflow[6].

Experimental Protocols

Protocol A: One-Pot Synthesis of Pyrimidine Chalcones

Objective: Synthesize (E)-3-(4,6-dimethoxypyrimidin-5-yl)-1-arylprop-2-en-1-one derivatives via in situ oxidation and condensation.

Reagents:

  • (4,6-Dimethoxypyrimidin-5-yl)methanol (1.0 eq, 1.0 mmol)

  • Activated MnO 2​ (10.0 eq)

  • Aryl methyl ketone (e.g., acetophenone or acetylferrocene) (1.0 eq)[5]

  • Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Anhydrous Methanol (MeOH) (5.0 mL)

Step-by-Step Procedure:

  • Oxidation: Dissolve (4,6-dimethoxypyrimidin-5-yl)methanol in anhydrous MeOH. Add activated MnO 2​ . Stir the suspension at room temperature for 2 hours.

    • Causality: MnO 2​ selectively oxidizes the allylic/benzylic-type alcohol to the aldehyde under mild conditions.

  • Filtration: Rapidly filter the mixture through a short pad of Celite into a dry, argon-purged flask to remove the MnO 2​ , rinsing the pad with 2 mL of anhydrous MeOH.

  • Condensation: To the filtrate containing the in situ generated 4,6-dimethoxypyrimidine-5-carbaldehyde, add the aryl methyl ketone followed by t-BuOK.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 4–6 hours under an inert atmosphere[4].

    • Causality: The strong base deprotonates the ketone, driving the nucleophilic attack on the aldehyde, followed by spontaneous dehydration to form the conjugated (E)-chalcone.

  • Workup: Quench with cold water, extract with ethyl acetate (3 × 10 mL), dry over Na 2​ SO 4​ , and concentrate in vacuo. Purify the crude product via recrystallization from ethanol.

Protocol B: One-Pot Synthesis of 5-(Aminomethyl)-4,6-dimethoxypyrimidines

Objective: Direct conversion of the pyrimidinyl alcohol to a secondary or tertiary amine.

Reagents:

  • (4,6-Dimethoxypyrimidin-5-yl)methanol (1.0 eq, 1.0 mmol)

  • Thionyl chloride (SOCl 2​ ) (1.5 eq)

  • Primary or secondary amine (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Procedure:

  • Activation: Dissolve the alcohol in anhydrous DCM at 0 °C. Dropwise add SOCl 2​ . Stir for 1 hour, allowing the reaction to warm to room temperature.

    • Causality: SOCl 2​ converts the hydroxyl group into a superior leaving group (chloride). The release of SO 2​ and HCl gases drives the reaction forward irreversibly.

  • Degassing: Briefly apply a vacuum (approx. 5 minutes) to the reaction vessel to remove excess dissolved SO 2​ and HCl.

    • Causality: Neutralizing the dissolved acidic gases prevents the premature protonation and deactivation of the amine nucleophile added in the next step.

  • Amination: Cool the vessel back to 0 °C. Add DIPEA, followed by the slow, dropwise addition of the target amine.

  • Coupling: Stir the mixture at room temperature for 3 hours.

    • Causality: The excess amine and DIPEA neutralize any remaining acid and drive the S N​ 2 substitution at the 5-methyl position to completion.

  • Workup: Wash the organic layer with saturated aqueous NaHCO 3​ and brine, dry over MgSO 4​ , and concentrate to yield the target 5-(aminomethyl)pyrimidine.

Quantitative Data Summary

The table below summarizes the expected outcomes and conditions for the one-pot functionalization of (4,6-dimethoxypyrimidin-5-yl)methanol based on the protocols described.

Derivative ClassReaction PathwayKey Reagents / CatalystsTime (h)Typical Yield (%)Purity (HPLC)
Pyrimidine Chalcones Oxidation-CondensationMnO 2​ , t-BuOK, MeOH6 - 865 - 75%>95%
5-(Aminomethyl)pyrimidines Halogenation-AminationSOCl 2​ , DIPEA, DCM4 - 578 - 85%>98%
Pyrimidine Ethers Mitsunobu EtherificationPPh 3​ , DIAD, Phenol1260 - 70%>90%

Workflow Visualization

One-pot workflows for synthesizing chalcones and amines from the pyrimidine methanol.

References

  • Title: Synthesis of Novel Heterocyclic Ferrocenyl Chalcones and Their Biological Evaluation | Source: ACS Omega | URL
  • Title: Heat Shock Protein 70 Inhibitors. 1. 2,5′-Thiodipyrimidine and 5-(Phenylthio)
  • Title: A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence | Source: PMC | URL
  • Title: [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity | Source: RSC Publishing | URL

Sources

Application

Application Notes: High-Throughput Screening of a Novel Compound Library Derived from (4,6-Dimethoxypyrimidin-5-yl)methanol for Kinase Inhibitor Discovery

Authored by: A Senior Application Scientist Abstract The pyrimidine nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The pyrimidine nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs, particularly in oncology.[1][2][3] This document provides a comprehensive guide for the high-throughput screening (HTS) of a novel compound library conceptually derived from the (4,6-Dimethoxypyrimidin-5-yl)methanol scaffold. While this specific starting material has limited documented biological activity, its structure presents a versatile platform for the synthesis of diverse derivatives.[4][5] This guide details a strategic, two-tiered screening cascade designed to identify and validate potent kinase inhibitors. It begins with a robust, universal biochemical assay for primary HTS, followed by a physiologically relevant cell-based secondary assay for hit confirmation and characterization. The protocols are optimized for a 384-well format to maximize throughput and efficiency.[6][7]

Introduction: The Rationale for a Pyrimidine-Based Kinase Screening Library

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for drug discovery.[8][9] Pyrimidine derivatives have a proven track record as effective kinase inhibitors due to their ability to mimic the hydrogen bonding pattern of the ATP purine ring within the kinase active site.[10]

(4,6-Dimethoxypyrimidin-5-yl)methanol is an ideal starting scaffold for building a targeted compound library. The dimethoxy substitutions on the pyrimidine ring influence the electronic properties and solubility, while the primary alcohol at the 5-position serves as a versatile synthetic handle for introducing a wide array of chemical diversity. By creating a library of esters, ethers, and other analogues from this core, we can systematically explore the structure-activity relationship (SAR) and identify compounds with potent and selective inhibitory activity against specific kinases.

Library Design Strategy

The primary hydroxyl group of the (4,6-Dimethoxypyrimidin-5-yl)methanol scaffold is the key point for diversification. A combinatorial library can be generated through reactions such as esterification or etherification with a diverse set of building blocks (e.g., carboxylic acids, alkyl halides) to explore different sizes, shapes, and electronic properties in the substituent. This approach allows for a rapid expansion of chemical space from a single, readily accessible starting material.

G cluster_0 Library Generation Strategy Scaffold (4,6-Dimethoxypyrimidin-5-yl)methanol (Core Scaffold) Reaction Combinatorial Synthesis (e.g., Esterification, Etherification) Scaffold->Reaction Library Novel Compound Library (Screening Deck) Reaction->Library BuildingBlocks Diverse Building Blocks (R-COOH, R-X, etc.) BuildingBlocks->Reaction

Caption: Conceptual workflow for generating a diverse screening library.

The HTS Cascade: A Two-Tiered Approach to Hit Identification

A successful HTS campaign requires a multi-step, logical workflow to minimize false positives and efficiently identify true, biologically active compounds.[11][12] We propose a screening cascade that progresses from a high-throughput biochemical assay to a lower-throughput, higher-content cell-based assay.

HTS_Workflow cluster_workflow Screening Cascade Start Compound Library (10,000+ compounds) Primary Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo™) Single Concentration (e.g., 10 µM) Start->Primary HTS PrimaryHits Primary Hits (~1-2% Hit Rate) Primary->PrimaryHits Data Analysis (>50% Inhibition) DoseResponse Dose-Response (IC50) Biochemical Assay PrimaryHits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits Potency & Curve Fit Secondary Secondary Screen: Cell-Based Assay (e.g., Antiproliferation) Dose-Response (EC50) ConfirmedHits->Secondary ValidatedHits Validated Hits (Leads for Optimization) Secondary->ValidatedHits Cellular Activity

Caption: A robust two-tiered high-throughput screening workflow.

Primary Screen: Universal Luminescent Kinase Assay

Principle

The primary screen utilizes a universal kinase assay that measures the amount of ADP produced during the kinase reaction.[8] The ADP-Glo™ Kinase Assay is an ideal platform as it is a homogeneous, luminescence-based method with a high signal-to-background ratio, making it highly amenable to HTS.[8] The assay is performed in two steps: first, after the kinase reaction, remaining ATP is depleted; second, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The light output is directly proportional to kinase activity, and inhibitors will cause a decrease in the signal.[8]

Materials & Reagents
Reagent/MaterialSupplier ExamplePurpose
Kinase of Interest (e.g., EGFR, VEGFR-2)Promega, MilliporeSigmaEnzyme Target
Substrate (Poly-Glu,Tyr 4:1)MilliporeSigmaPhosphate Acceptor
ATP, Ultra-PurePromegaPhosphate Donor
ADP-Glo™ Kinase Assay KitPromegaADP Detection
White, Opaque, 384-well platesCorning, GreinerLow-volume assay plates
Acoustic Dispenser (e.g., Echo)LabcyteNan-liter compound transfer
Multidrop Combi Reagent DispenserThermo Fisher ScientificReagent addition
Plate Reader with LuminescencePerkinElmer, BMG LabtechSignal Detection
DMSO, HPLC GradeMilliporeSigmaCompound Solvent
Detailed Protocol (384-Well Format)

This protocol is a template and requires optimization for each specific kinase (e.g., enzyme/substrate concentration, ATP concentration relative to Km).

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 20 nL of test compounds from the library source plates into the bottom of a 384-well white assay plate. This results in a final assay concentration of 10 µM (assuming a 2 µL final volume and 1 mM stock).

    • Plate positive controls (known inhibitor) and negative controls (DMSO only) in dedicated columns.

  • Kinase Reaction (Total Volume: 1 µL):

    • Prepare a 2X Kinase/Substrate Master Mix in kinase reaction buffer.

    • Using a reagent dispenser, add 0.5 µL of the 2X Kinase/Substrate mix to each well.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 0.5 µL of the 2X ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 1 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[8]

    • Add 2 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[8]

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader with an integration time of 0.5 to 1 second per well.

Data Analysis and Hit Criteria
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Assay Quality Control (Z'-Factor): The Z'-factor is calculated for each plate to ensure assay robustness. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[13] Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|

  • Hit Selection: Compounds demonstrating >50% inhibition at 10 µM are selected as primary hits for follow-up studies.

Secondary Screen: Cell-Based Antiproliferation Assay

Principle

Primary hits must be validated in a more complex biological system to confirm their activity and rule out artifacts from the biochemical screen.[14][15] A cell-based assay measures the effect of a compound on the proliferation or viability of cancer cells that are known to be dependent on the kinase target. A decrease in cell viability upon treatment with the compound indicates on-target activity in a cellular context.

Detailed Protocol (384-Well Format)
  • Cell Seeding:

    • Culture a relevant human cancer cell line (e.g., A549 for an EGFR target) under standard conditions.

    • Harvest cells and seed them into a 384-well clear-bottom tissue culture plate at an optimized density (e.g., 1000 cells/well) in 40 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a dose-response plate of the confirmed primary hits (e.g., 10-point, 3-fold serial dilution starting from 20 µM).

    • Add 10 µL of the 5X compound dilutions to the cells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment (e.g., CellTiter-Glo®):

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Data Analysis

The luminescent signal is proportional to the number of viable cells. Data is normalized to DMSO-treated controls (100% viability) and a no-cell control (0% viability). The resulting dose-response curves are fitted using a four-parameter logistic equation to determine the half-maximal effective concentration (EC50). Compounds with potent EC50 values are considered validated hits and become starting points for lead optimization.

Conclusion

The (4,6-Dimethoxypyrimidin-5-yl)methanol scaffold represents a promising starting point for the development of a novel kinase inhibitor library. By employing the robust, two-tiered HTS cascade detailed in these application notes—combining a universal biochemical screen with a confirmatory cell-based assay—researchers can efficiently and effectively identify potent and biologically relevant lead compounds. This systematic approach, grounded in established HTS principles, provides a clear path from initial library screening to the identification of validated hits ready for the next phase of drug discovery.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • BenchChem. (n.d.). In-depth Technical Guide on the Potential Biological Activity of 4,6-diethoxypyrimidine.
  • ATCC. (n.d.). High-throughput Screening.
  • PubMed. (n.d.). Introduction: cell-based assays for high-throughput screening.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Kinase X Inhibitors Targeting Thr101 Phosphorylation.
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
  • Journal of Cancer Science and Therapy. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future.
  • Dove Medical Press. (2017, September 19). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput.
  • Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review.
  • Ignited Minds Journals. (2019, April 15). An Investigation into the Biological Effects of Dihydropyrimidines.
  • Hilaris Publisher. (2023, June 21). Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine.
  • Frontiers. (2024, November 6). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.
  • BenchChem. (n.d.). An In-depth Technical Guide to Pyrimidin-4-yl-methanol: Synonyms, Properties, and Synthetic Applications.
  • Organic Chemistry Portal. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives.

Sources

Method

Application Note: Computational Docking Protocols for (4,6-Dimethoxypyrimidin-5-yl)methanol Derivatives Targeting Acetohydroxyacid Synthase (AHAS)

Abstract This application note details the computational workflow for evaluating novel derivatives of (4,6-dimethoxypyrimidin-5-yl)methanol as inhibitors of Acetohydroxyacid Synthase (AHAS). By leveraging the 5-hydroxyme...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This application note details the computational workflow for evaluating novel derivatives of (4,6-dimethoxypyrimidin-5-yl)methanol as inhibitors of Acetohydroxyacid Synthase (AHAS). By leveraging the 5-hydroxymethyl group as a synthetic handle, researchers can design lipophilic ligands that exploit the deep substrate access channel of AHAS. This guide provides step-by-step, self-validating protocols for protein preparation, ligand conformer generation, and molecular docking, emphasizing the causality behind specific structural interactions.

Introduction & Structural Rationale

The 4,6-dimethoxypyrimidine scaffold is a highly privileged pharmacophore, most notably recognized as the core active moiety in sulfonylurea and pyrimidinyloxybenzoic acid herbicides[1]. These compounds primarily exert their biological effect by inhibiting Acetohydroxyacid Synthase (AHAS), also known as Acetolactate Synthase (ALS).

Recent structural biology studies have demonstrated that functionalizing the 5-position of the 4,6-dimethoxypyrimidine ring allows for the exploration of the AHAS substrate access channel. Specifically,2 (CAS: 1182792-70-6) serves as an optimal building block[2]. The hydroxymethyl group provides a versatile synthetic handle for generating lipophilic derivatives—such as ethers, esters, or biphenyl hybrids—that can engage in critical π-π stacking interactions with key residues like Trp574[3].

Target Biology & Mechanism of Action

AHAS catalyzes the first common step in the biosynthesis of branched-chain amino acids (BCAAs). It facilitates the condensation of two molecules of pyruvate to form 2-acetolactate, or one molecule of pyruvate and one molecule of 2-oxobutyrate to form 2-aceto-2-hydroxybutyrate. Inhibition of AHAS leads to the severe depletion of valine, leucine, and isoleucine, triggering rapid cellular starvation and death[4].

AHAS_Pathway Pyruvate Pyruvate + 2-Oxobutyrate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Substrate BCAA Branched-Chain Amino Acids (Val, Leu, Ile) AHAS->BCAA Biosynthesis Death Cellular Starvation & Death BCAA->Death Depletion Triggers Inhibitor (4,6-Dimethoxypyrimidin -5-yl)methanol Derivatives Inhibitor->AHAS Competitive Inhibition

Biochemical pathway of AHAS inhibition by 4,6-dimethoxypyrimidine derivatives.

Computational Docking Protocol

To accurately predict the binding affinities and poses of novel (4,6-dimethoxypyrimidin-5-yl)methanol derivatives, a rigorous molecular docking workflow is required. The following protocol is designed to ensure self-validating, reproducible results.

Docking_Workflow LPrep Ligand Preparation (4,6-Dimethoxypyrimidin-5-yl)methanol Derivatives 3D Conformer Generation Grid Receptor Grid Generation Targeting Substrate Access Channel (Trp574, Ser653, Arg377) LPrep->Grid PPrep Protein Preparation AtAHAS Complex Protonation & Minimization PPrep->Grid Dock Molecular Docking Flexible Ligand / Rigid Receptor Grid->Dock Score Pose Scoring & MM-GBSA Binding Free Energy Calculation Dock->Score Hit Hit Identification & Lead Optimization Score->Hit

Step-by-step computational docking workflow for AHAS inhibitor discovery.

3.1 Protein Preparation

Causality Insight : AHAS is a highly flexible enzyme that relies on cofactors (Thiamine diphosphate [ThDP], FAD, and Mg²⁺) for its structural integrity and catalytic function. Removing these cofactors during preparation will collapse the binding pocket and yield false-positive docking scores[4].

  • Structure Retrieval : Download the high-resolution crystal structure of Arabidopsis thaliana AHAS (AtAHAS) in complex with a known 4,6-dimethoxypyrimidine inhibitor (e.g., Amidosulfuron) from the Protein Data Bank[4].

  • Cofactor Retention : Retain the ThDP, FAD, and Mg²⁺ cofactors. Remove all crystallographic water molecules beyond 5 Å from the active site to allow ligand flexibility, while keeping structural waters bridging the cofactors.

  • Protonation State Assignment : Assign bond orders, add missing hydrogen atoms, and generate protonation states at pH 7.0 ± 2.0.

    • Self-Validation Check: Ensure that key interacting residues, such as Arg377 and Lys256', are correctly protonated to maintain their hydrogen-bond donor capabilities[3].

  • Energy Minimization : Perform a restrained energy minimization using the OPLS4 force field until the heavy atom RMSD converges to 0.30 Å.

3.2 Ligand Preparation
  • Structure Generation : Sketch the 2D structures of the (4,6-dimethoxypyrimidin-5-yl)methanol derivatives.

  • Derivatization : The hydroxyl group of the methanol moiety should be derivatized (e.g., via in silico etherification with substituted benzyl or biphenyl groups) to explore the hydrophobic channel.

  • Conformer Generation : Assign ionization states using Epik at physiological pH (7.4) and generate low-energy 3D conformers.

3.3 Grid Generation and Docking Execution

Causality Insight : The AHAS binding pocket is exceptionally deep. Centering the grid box strictly on the catalytic center will miss the extended hydrophobic channel where lipophilic tails bind, resulting in poor correlation between in silico scores and in vitro activity.

  • Grid Definition : Center the receptor grid box (approx. 20 × 20 × 20 Å) on the centroid of the co-crystallized inhibitor.

  • Residue Targeting : Ensure the grid explicitly encompasses Trp574 (critical for π-π stacking), Ser653, and Arg377 (critical for hydrogen bonding)[3].

  • Execution : Execute Extra Precision (XP) docking to allow for sufficient conformational sampling of the flexible ether/ester linkages attached to the 5-methanol group.

Data Presentation: Interaction Analysis

The efficacy of 4,6-dimethoxypyrimidine AHAS inhibitors is heavily dependent on their ability to form specific interactions within the binding pocket. Table 1 summarizes the docking results for a representative series of (4,6-dimethoxypyrimidin-5-yl)methanol derivatives.

Compound DerivativeR-Group Substitution at 5-Methanol OxygenDocking Score (kcal/mol)Key Residue Interactions (Hydrogen Bonds & Stacking)
1 (Core) -H (Unsubstituted)-5.42H-bond: Arg377, Ser653 (via pyrimidine oxygens)
2 -Phenyl (Phenyl ether)-7.85H-bond: Arg377, Ser653; Weak π-π: Trp574
3 -Biphenyl-4-yl (Biphenyl ether)-10.12H-bond: Arg377, Ser653; Strong π-π: Trp574
4 -(2-Fluorobiphenyl-4-yl)-10.68H-bond: Arg377, Ser653; Strong π-π: Trp574; Halogen bond: Lys256'

Causality of Binding : The unsubstituted methanol derivative (Compound 1) shows weak overall binding because it lacks the lipophilic tail required to reach deep into the substrate access channel. As the 5-position is extended with a biphenyl ether (Compound 3), the binding energy significantly improves due to robust π-π stacking with Trp574 and enhanced hydrophobic packing[3]. The oxygen atoms of the 4,6-dimethoxy groups consistently act as vital hydrogen bond acceptors for Arg377 and Ser653 across all active derivatives[3].

Conclusion

The (4,6-dimethoxypyrimidin-5-yl)methanol scaffold is a highly versatile starting point for the rational design of AHAS inhibitors. By adhering to a strict, self-validating computational docking protocol that preserves essential cofactors and explicitly targets the Trp574/Arg377/Ser653 interaction triad, researchers can accurately predict the binding affinity of novel lipophilic derivatives prior to synthesis.

References
  • (4,6-dimethoxypyrimidin-5-yl)methanol - CAS:1182792-70-6. Source: Sunway Pharm Ltd.
  • Design, Synthesis and Bioactivity of Phenoxy Carboxylate(amide) Derivatives Containing 4,6-Dimethoxypyrimidine. Source: Bentham Science Publishers.
  • Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. Source: PubMed Central (PMC).
  • Crystal Structure of the Commercial Herbicide, Amidosulfuron, in Complex with Arabidopsis thaliana Acetohydroxyacid Synthase. Source: Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis & Optimization of (4,6-Dimethoxypyrimidin-5-yl)methanol

Welcome to the Technical Support Center. This guide provides an authoritative, self-validating workflow for the synthesis of (4,6-Dimethoxypyrimidin-5-yl)methanol (CAS: 1182792-70-6)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides an authoritative, self-validating workflow for the synthesis of (4,6-Dimethoxypyrimidin-5-yl)methanol (CAS: 1182792-70-6)[1]. This compound is a critical heterocyclic building block frequently utilized in the development of kinase inhibitors and advanced agrochemicals[2].

The most robust synthetic route involves the chemoselective reduction of 4,6-dimethoxypyrimidine-5-carbaldehyde using Sodium Borohydride (NaBH₄)[3]. Below, you will find our optimized Standard Operating Procedure (SOP), quantitative optimization data, and a comprehensive troubleshooting guide designed to resolve common bench-level issues.

Visualized Reaction Workflow

SynthesisWorkflow SM 4,6-Dimethoxypyrimidine- 5-carbaldehyde Reagent NaBH4 (1.5 eq) in Anhydrous MeOH (0 °C) SM->Reagent Reaction Hydride Transfer (Exothermic) Reagent->Reaction Intermediate Alkoxide Intermediate Reaction->Intermediate Quench Quench: Sat. NH4Cl (aq) (pH ~ 7-8) Intermediate->Quench Workup Extraction (EtOAc) & Brine Wash Quench->Workup Product (4,6-Dimethoxypyrimidin- 5-yl)methanol Workup->Product

Workflow for the chemoselective reduction of 4,6-dimethoxypyrimidine-5-carbaldehyde.

Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. Each step includes a mechanistic rationale (causality) and an observable checkpoint to ensure scientific integrity.

Step 1: Substrate Dissolution & Activation

  • Action: Dissolve 4,6-dimethoxypyrimidine-5-carbaldehyde (1.0 equivalent) in anhydrous methanol (approx. 10 mL/mmol). Cool the reaction flask to 0 °C using an ice-water bath.

  • Causality: Methanol acts as both a solvent and an electrophilic activator. Hydrogen bonding between the protic solvent and the carbonyl oxygen increases the electrophilicity of the aldehyde carbon, facilitating hydride attack[3].

  • Validation Checkpoint: The solution should be completely clear. Any turbidity indicates moisture contamination or degraded starting material.

Step 2: Hydride Addition

  • Action: Add Sodium Borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15–20 minutes.

  • Causality: The reduction is highly exothermic. Portion-wise addition at 0 °C controls the thermal output. If the temperature spikes, the localized heat combined with a strong hydride can lead to unwanted side reactions, such as the displacement of the methoxy groups or partial reduction of the pyrimidine aromatic system[2].

Step 3: Reaction Maturation

  • Action: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 1 hour.

  • Validation Checkpoint: Monitor the reaction via TLC (Eluent: 1:1 Hexanes/EtOAc). The starting material spot (UV active) should completely disappear, replaced by a lower-Rf product spot.

Step 4: Chemoselective Quenching

  • Action: Cool the mixture back to 0 °C and carefully add saturated aqueous NH₄Cl dropwise until effervescence ceases.

  • Causality: NH₄Cl provides a mildly acidic environment (pH ~6-7) sufficient to protonate the alkoxide intermediate and destroy excess NaBH₄. Stronger acids (like 1M HCl) must be avoided, as the 4,6-dimethoxy groups on the pyrimidine ring are highly susceptible to acidic hydrolysis, which would yield unwanted dihydroxypyrimidine (uracil-like) byproducts[4].

Step 5: Isolation and Purification

  • Action: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Partition the aqueous residue with Ethyl Acetate (EtOAc). Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Optimization of Reaction Conditions

The following table summarizes the quantitative data gathered during the optimization of the reduction parameters.

Parameter SetNaBH₄ (eq)SolventTemperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation
Condition A 1.0MeOH25 (No cooling)2.065%Exothermic spike led to minor ring-reduction byproducts.
Condition B 1.5MeOH0 → 251.592% Optimal. Clean conversion, high chemoselectivity.
Condition C 3.0EtOH60 (Reflux)1.045%Severe degradation; cleavage of methoxy ethers observed.
Condition D 1.5THF / H₂O0 → 253.078%Slower reaction kinetics due to lack of protic activation.

Troubleshooting Guide

Q: My reaction shows incomplete conversion even after 4 hours. What should I do? A: Incomplete conversion usually stems from degraded NaBH₄. Sodium borohydride rapidly hydrolyzes in methanol if ambient moisture is high or if the reagent bottle was left open. Self-validating step: Observe the reaction mixture immediately upon adding NaBH₄. If there is no mild effervescence (hydrogen gas evolution), the reagent has likely decomposed into inert sodium metaborate. Always use a fresh, properly stored batch of NaBH₄ and ensure your methanol is anhydrous.

Q: I am observing a highly polar byproduct on my TLC plate that stays at the baseline. What is it? A: This is almost certainly the hydrolyzed byproduct, (4,6-dihydroxypyrimidin-5-yl)methanol. This occurs if the reaction is quenched with a strong acid (e.g., HCl or H₂SO₄) instead of a mild proton source. The methoxy groups on the electron-deficient pyrimidine ring are highly sensitive to acidic hydrolysis[4]. Always strictly use saturated aqueous NH₄Cl for quenching.

Q: The yield is exceptionally low after extraction with diethyl ether. Where is my product? A: (4,6-Dimethoxypyrimidin-5-yl)methanol is a highly polar molecule due to the combination of the pyrimidine nitrogen atoms, the methoxy oxygens, and the primary hydroxyl group. Diethyl ether does not provide sufficient solvation for efficient partitioning from the aqueous phase. Switch your extraction solvent to Ethyl Acetate (EtOAc) or a mixture of EtOAc/n-Butanol to drastically improve the partition coefficient into the organic layer.

Frequently Asked Questions (FAQs)

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄ for this reduction? A: It is highly discouraged. While LiAlH₄ is a stronger reducing agent, it is unnecessarily harsh for a simple aldehyde reduction. Using LiAlH₄ poses a severe risk of over-reducing the pyrimidine ring or cleaving the methoxy ethers. NaBH₄ provides perfect chemoselectivity for the carbaldehyde group under mild conditions[3].

Q: How should the final isolated product be stored? A: (4,6-Dimethoxypyrimidin-5-yl)methanol should be stored in a tightly sealed, light-resistant container under an inert atmosphere (argon or nitrogen) at 2–8 °C. Prolonged exposure to ambient air and moisture can lead to slow oxidation back to the aldehyde or gradual hydrolysis of the methoxy groups[1].

References

  • Source: US Patent 8357809B2 (Google Patents)
  • New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim Source: Taylor & Francis URL:[Link]

Sources

Optimization

Column chromatography techniques for purifying substituted pyrimidines

Welcome to the Technical Support Center for the purification of substituted pyrimidines. Substituted pyrimidines are ubiquitous in drug development, serving as the core scaffold for numerous kinase inhibitors, nucleoside...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of substituted pyrimidines. Substituted pyrimidines are ubiquitous in drug development, serving as the core scaffold for numerous kinase inhibitors, nucleoside analogs, and anti-viral agents. However, their inherent basicity, high polarity, and potential for hydrogen bonding often complicate chromatographic purification.

As an Application Scientist, I have designed this guide to move beyond basic instructions. Here, we focus on the causality behind chromatographic behavior, providing you with self-validating protocols and empirical data to troubleshoot streaking, co-elution, and compound degradation.

Workflow Visualization: Pyrimidine Purification Decision Matrix

G N1 Crude Substituted Pyrimidine N2 TLC Screening (Assess Polarity & Streaking) N1->N2 N3 Is the compound highly polar? N2->N3 N4 Reverse-Phase (C18) Chromatography N3->N4 Yes (Rf < 0.1 in DCM/MeOH) N5 Normal-Phase (Silica) Chromatography N3->N5 No (Moderate/Low Polarity) N6 Does it streak on standard silica? N5->N6 N7 Add 0.1-1% TEA or use Alumina N6->N7 Yes (Tailing/Streaking) N8 Standard Hexane/EtOAc or DCM/MeOH N6->N8 No (Tight Spot)

Decision matrix for selecting pyrimidine chromatography workflows based on polarity and basicity.

Section 1: Pre-Column Optimization (FAQs)

Q1: Why do substituted pyrimidines frequently streak or tail on standard silica gel? A1: Streaking is primarily caused by secondary interactions between the basic nitrogen atoms of the pyrimidine ring and the highly acidic silanol groups (Si-OH) on the surface of standard Type A silica gel. Furthermore, trace metal ion impurities in the silica can act as chelating agents, significantly increasing retention and causing peak tailing for compounds with multiple polar functional groups 1. To mitigate this, you must disrupt these secondary interactions by either using Type B silica (which has a lower metal content and higher pKa silanols) or by adding a basic modifier to your mobile phase 2.

Q2: How do I choose between Normal-Phase (NPC) and Reverse-Phase (RPC) chromatography for my specific derivative? A2: The choice is dictated by the compound's inherent polarity. NPC on silica gel is ideal for non-polar to moderately polar pyrimidines (e.g., halogenated or simple alkyl-substituted pyrimidines) 3. However, highly polar derivatives (e.g., poly-amino or hydroxyl-substituted pyrimidines) often exhibit irreversible binding on silica. For these, RPC using a C18 stationary phase and a polar mobile phase (water/acetonitrile or water/methanol) is strictly recommended 4.

Q3: What is the mechanistic role of triethylamine (TEA) in the mobile phase? A3: TEA acts as a sacrificial base. When added at low concentrations (0.1–1.0% v/v), TEA dynamically binds to the highly active, acidic silanol sites on the silica gel column 5. By occupying these active sites, TEA prevents the basic nitrogens of your pyrimidine from interacting with the silica, thereby sharpening the elution bands and preventing irreversible adsorption 4.

Section 2: Troubleshooting Guide (Q&A)

Issue: My aminopyrimidine derivative is co-eluting with a structurally similar starting material.

  • Diagnosis & Solution: This indicates insufficient selectivity in your solvent system. If you are using a standard Hexane/Ethyl Acetate gradient, switch to a more orthogonal system such as Dichloromethane (DCM)/Methanol 6. Ensure the column is not overloaded; a silica-to-crude mass ratio of 30:1 to 50:1 is standard for close elutions 3. If separation remains poor, transition to Reverse-Phase Preparative HPLC, which offers significantly higher resolution for structurally similar polar heterocycles 6.

Issue: The recovery yield of my pyrimidine after silica gel chromatography is abysmally low (<30%), despite a single clean spot on TLC.

  • Diagnosis & Solution: Highly activated or strained N-heterocycles can degrade on acidic silica gel 5. Self-Validation Check: Perform a 2D TLC. Spot the sample, run it in one dimension, let it dry, and run it again in the perpendicular dimension. If off-diagonal spots appear, the compound is actively decomposing on the silica. Solution: Neutralize the silica gel by pre-flushing the column with 1% TEA in the starting eluent, or switch to a less acidic stationary phase such as neutral or basic alumina 5.

Issue: My compound elutes as a massive, broad band spanning 15+ fractions.

  • Diagnosis & Solution: This is classic column overloading or severe tailing. First, verify that the sample was applied uniformly. Uneven loading or poor column packing (channeling) destroys band resolution 2. If the loading was correct, the broad band is likely due to basic interactions. Incorporate 0.1% - 1% TEA or ammonium hydroxide into the mobile phase to sharpen the peak 2.

Section 3: Standard Operating Protocols (SOPs)

SOP 1: Normal-Phase Flash Chromatography with Basic Deactivation

This protocol is a self-validating system for moderately polar, basic pyrimidines prone to streaking.

  • Solvent Preparation: Prepare the mobile phase (e.g., DCM/MeOH) and add 0.5% v/v Triethylamine (TEA). Mix thoroughly.

  • Column Packing: Select a column ensuring a 40:1 silica-to-sample weight ratio. Prepare a slurry of silica gel in the initial, least polar mobile phase containing TEA 3. Pour the slurry smoothly to avoid trapping air bubbles, which cause channeling 4.

  • Column Deactivation (Critical Step): Flush the packed column with at least 2 column volumes (CV) of the TEA-containing solvent. Validation: Collect the flow-through and test the pH; it should be slightly basic, confirming the silanols are fully neutralized.

  • Sample Loading: Dry-load the crude pyrimidine onto a small amount of silica (or Celite) to ensure a narrow, uniform loading band 4. Apply this carefully to the top of the column bed.

  • Elution & Collection: Apply positive pressure to maintain a steady flow rate. Collect fractions and monitor via TLC (using the same TEA-spiked solvent system).

  • Post-Processing: Combine product-containing fractions and concentrate via rotary evaporation. Note: Residual TEA can be removed by high vacuum or azeotropic distillation with toluene.

SOP 2: Reverse-Phase Preparative HPLC for Polar Pyrimidines

For highly polar or acid-sensitive pyrimidines (e.g., 2,4,6-trisubstituted derivatives).

  • System Prep: Equip the preparative HPLC with a C18 column 7.

  • Mobile Phase: Prepare Solvent A (Milli-Q Water + 0.1% Formic Acid or TFA) and Solvent B (Acetonitrile + 0.1% Formic Acid) 4. Note: If the pyrimidine is acid-sensitive, replace the acid modifier with 10 mM Ammonium Acetate buffer.

  • Gradient Design: Start with a low organic composition (e.g., 0-5% B) to ensure retention of the polar pyrimidine. Program a shallow gradient to 100% B over 30-45 minutes 8.

  • Injection: Dissolve the sample in the initial mobile phase (or a weaker solvent like pure water/DMSO mix) to prevent peak breakthrough.

  • Collection: Trigger fraction collection via UV absorption (typically 230 nm or 254 nm for pyrimidines) 7.

  • Lyophilization: Freeze the pure fractions and lyophilize to isolate the solid substituted pyrimidine.

Section 4: Quantitative Data Tables

Table 1: Mobile Phase Selection and Expected Retention Factors (Rf) for Pyrimidines

Pyrimidine PolarityRecommended Stationary PhaseStandard Solvent SystemModifier RequiredTarget Rf Value
Non-polar (e.g., alkyl/aryl)Silica Gel (Type B)Hexane / Ethyl Acetate (9:1 to 7:3)None0.3 - 0.6
Moderately Polar (e.g., mono-amino)Silica GelHexane / Ethyl Acetate (1:1) or DCM0.1 - 1.0% TEA0.2 - 0.5
Polar (e.g., di-amino, hydroxyl)Silica Gel / AluminaDichloromethane / Methanol (98:2 to 9:1)0.5% TEA or NH₄OH0.1 - 0.4
Highly Polar / Salts C18 (Reverse Phase)Water / Acetonitrile (Gradient)0.1% TFA or Formic AcidN/A (HPLC RT)

Table 2: Troubleshooting Modifiers for Silica Gel Chromatography

ModifierTypical ConcentrationPrimary FunctionBest Used For
Triethylamine (TEA) 0.1% - 1.0% (v/v)Neutralizes acidic silanols, prevents streakingBasic amines, aminopyrimidines
Ammonium Hydroxide 0.1% - 0.5% (v/v)Increases mobile phase basicity, sharpens peaksHighly polar basic heterocycles
Acetic Acid / Formic Acid 0.1% - 1.0% (v/v)Suppresses ionization of acidic functional groupsPyrimidine-carboxylic acids

References

  • Benchchem. "Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds."
  • Benchchem.
  • Benchchem. "Troubleshooting common issues in the synthesis of N-heterocycles."
  • uHPLCs Lab.
  • Reddit (r/chemhelp).
  • Benchchem.
  • PMC/NIH. "Synthesis and anti-human immunodeficiency virus activity of substituted (o,o-difluorophenyl)-linked-pyrimidines as potent non‐nucleoside reverse transcriptase inhibitors."
  • DrugPatentWatch.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of Pyrimidine Intermediates

Welcome to the Technical Support Center. Pyrimidine intermediates are foundational scaffolds in drug discovery, agricultural chemistry, and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyrimidine intermediates are foundational scaffolds in drug discovery, agricultural chemistry, and materials science. However, their high planarity, strong intermolecular hydrogen bonding, and robust crystal lattice energies often render these intermediates notoriously insoluble in both organic and aqueous1[1].

This guide is designed to help researchers and drug development professionals troubleshoot and overcome specific solubility bottlenecks encountered during synthesis and biological assay formulation.

Section 1: Physicochemical Root Causes & Solvent Optimization

Q1: Why do my halogenated pyrimidine intermediates (e.g., 2,4-dichloropyrimidine derivatives) precipitate out during cross-coupling reactions?

A1: The insolubility is primarily driven by strong crystal lattice energies inherent to the planar pyrimidine ring, which facilitates tight π-π stacking. Furthermore, if the intermediate possesses free exocyclic amino (-NH₂) or hydroxyl (-OH) groups, extensive intermolecular hydrogen bonding networks form. Thermodynamic studies on pyrimidine solubility indicate that dissolution is an endothermic process; therefore, overcoming this lattice energy requires solvents with high dielectric constants and strong dipole moments, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)[2].

Table 1: Relative Solubility of Pyrimidine Derivatives in Common Solvents at 298.15 K

SolventDielectric Constant (ε)Dipole Moment (D)Relative Solubility Order
DMF 36.73.82High (Optimal for synthesis)
THF 7.51.75Moderate
Methanol 32.71.70Low to Moderate
Carbon Tetrachloride 2.20.00Very Low

Section 2: Synthetic Workarounds and Protocols

Q2: I am trying to functionalize a highly insoluble pyrrolo[2,3-d]pyrimidine intermediate. Heating in DMF causes degradation, but it won't dissolve at room temperature. What are the alternatives?

A2: When heating is not an option due to thermal instability, you must disrupt the intermolecular hydrogen bonding chemically. A highly effective, field-proven strategy is transient silylation. By treating the insoluble pyrimidine with N,O-bis(trimethylsilyl)acetamide (BSA), you temporarily mask the hydrogen bond donors (like -NH or -OH) with lipophilic trimethylsilyl (TMS) groups. This dramatically increases organic solubility, allowing subsequent reactions (e.g., tritylation or cross-coupling) to proceed .

Protocol 1: Transient Silylation for Solubilizing Pyrimidine Intermediates
  • Drying: Ensure the starting pyrimidine intermediate is rigorously dried under high vacuum to remove residual moisture.

  • Silylation: Suspend the intermediate in a non-protic solvent (e.g., anhydrous dichloromethane or 1,2-dichloroethane). Add 3.0 equivalents of N,O-bis(trimethylsilyl)acetamide (BSA).

  • Activation: Stir the suspension at room temperature under an inert atmosphere (argon/nitrogen) for 1-2 hours until the suspension transitions into a clear solution.

  • Reaction: Proceed directly with the addition of your electrophile or coupling reagents. The TMS groups are usually cleaved during standard aqueous workup.

G Start Pyrimidine Insoluble in Reaction Solvent CheckHbond Does it have free -NH or -OH groups? Start->CheckHbond Protect Use Transient Silylation (e.g., BSA) or Boc/Trt CheckHbond->Protect Yes CheckSolvent Optimize Solvent System (DMF, NMP, or Co-solvents) CheckHbond->CheckSolvent No Heat Increase Temperature or use Microwave CheckSolvent->Heat Still Insoluble

Decision tree for troubleshooting pyrimidine solubility in organic synthesis.

Section 3: Aqueous Solubility for Biological Assays

Q3: My synthesized substituted pyrimidine library compounds are crashing out when diluting from DMSO stocks into aqueous assay buffers. How can I prevent this precipitation?

A3: This "crashing out" occurs because the kinetic solubility limit of the lipophilic pyrimidine is exceeded in the aqueous environment. To address this, you can employ formulation strategies such as pH adjustment or complexation. For ionizable pyrimidines, adjusting the buffer pH 1-2 units away from the compound's pKa ensures it remains in a more soluble ionized 1[1]. Alternatively, using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) creates an inclusion complex, encapsulating the hydrophobic pyrimidine core while exposing a hydrophilic exterior to the aqueous buffer[1]. For high-throughput screening, miniaturized polymer-drug microarrays can also be utilized to form amorphous solid dispersions, significantly enhancing apparent water solubility without toxic organic3[3].

Protocol 2: HP-β-CD Inclusion Complex Preparation for in vitro Assays
  • Stock Preparation: Dissolve HP-β-CD in the desired assay buffer to create a 10-20% (w/v) stock solution.

  • Addition: Add an excess of the solid pyrimidine derivative to the cyclodextrin solution.

  • Equilibration: Vigorously stir or sonicate the mixture for 24-48 hours at room temperature to allow the host-guest complex to form[1].

  • Filtration: Pass the suspension through a 0.22 µm syringe filter to remove any undissolved solid[1].

  • Quantification: Determine the exact concentration of the solubilized pyrimidine using HPLC or UV-Vis spectroscopy before proceeding with the assay[1].

G Step1 1. Prepare 20% w/v HP-β-CD in Buffer Step2 2. Add Excess Pyrimidine Solid Step1->Step2 Step3 3. Sonicate/Stir 24-48h at RT Step2->Step3 Step4 4. Filter (0.22 µm) to Remove Solid Step3->Step4 Step5 5. Quantify Dissolved Compound (HPLC/UV) Step4->Step5

Workflow for solubilizing pyrimidine derivatives using HP-β-CD complexation.

Table 2: Strategies for Enhancing Aqueous Solubility of Pyrimidines

StrategyMechanism of ActionBest Used For
pH Adjustment Ionizes weak acids/bases to form soluble saltsCompounds with basic amines or acidic groups
Co-solvents (e.g., PEG 400) Reduces overall solvent polarityEarly-stage in vitro screening
Cyclodextrin Complexation Encapsulates hydrophobic coreLipophilic compounds lacking ionizable groups
Amorphous Solid Dispersions Disrupts crystal lattice via polymer matrixIn vivo dosing and bioavailability studies

References

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. URL:[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. URL:[Link]

  • A short, concise synthesis of queuine. bris.ac.uk. URL:[Link]

Sources

Optimization

Strategies to avoid over-oxidation of the methanol group

Topic: Strategies to Avoid Over-Oxidation of the Methanol Group (Primary Alcohols to Aldehydes) Welcome to the Oxidation Chemistry Technical Support Center. As Application Scientists, one of the most frequent troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to Avoid Over-Oxidation of the Methanol Group (Primary Alcohols to Aldehydes)

Welcome to the Oxidation Chemistry Technical Support Center. As Application Scientists, one of the most frequent troubleshooting requests we receive from drug development professionals is how to arrest the oxidation of a primary alcohol (often a terminal hydroxymethyl/methanol group on a complex scaffold) at the aldehyde stage.

This guide bypasses generic textbook summaries to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating experimental protocols.

Part 1: The Mechanistic Root Cause of Over-Oxidation

To prevent over-oxidation, we must first understand the causality behind it. Aldehydes themselves are surprisingly resistant to direct oxidation. The true culprit is water .

In the presence of trace aqueous media, an aldehyde exists in equilibrium with its geminal diol (hydrate) form. Because this hydrate contains a C–H bond on an oxygen-bearing carbon—structurally mimicking a primary alcohol—it becomes highly susceptible to further oxidation, irreversibly yielding a carboxylic acid[1]. Therefore, preventing over-oxidation fundamentally relies on either enforcing strictly anhydrous conditions or utilizing highly selective oxidants that cannot process the hydrate intermediate.

G A Primary Alcohol (R-CH2OH) B Aldehyde (R-CHO) A->B Oxidation C Aldehyde Hydrate (R-CH(OH)2) B->C + H2O (Aqueous) E Reaction Arrested B->E Anhydrous D Carboxylic Acid (R-COOH) C->D Over-oxidation

Fig 1. Mechanistic pathway of aldehyde over-oxidation via hydrate formation.

Part 2: Troubleshooting Guides & FAQs

Q1: I am using the Swern Oxidation, but I am seeing trace carboxylic acid and a lot of unreacted starting material. What went wrong? Causality & Solution: The Swern oxidation relies on the in situ generation of a highly electrophilic chlorodimethylsulfonium salt from DMSO and oxalyl chloride at -78 °C. If you observe over-oxidation, your system is likely contaminated with moisture, which hydrolyzes the active intermediate and allows hydrate formation[2]. Unreacted starting material usually points to premature warming before the addition of the base (triethylamine). The reaction must be kept strictly below -60 °C during the activation and alcohol addition steps to prevent the decomposition of the intermediate into Pummerer-type byproducts[3].

Q2: My Dess-Martin Periodinane (DMP) oxidation gives the desired aldehyde, but the workup is a nightmare and my yield drops during purification. How do I fix this? Causality & Solution: DMP is an excellent, mild hypervalent iodine(V) reagent that operates under anhydrous conditions, naturally preventing over-oxidation[4]. However, the byproduct, iodinane (IBA), and unreacted DMP are notoriously insoluble and can trap your product. Furthermore, DMP releases acetic acid during the reaction, which can catalyze the degradation of sensitive aldehydes. The Fix: Buffer your reaction with a spatula tip of solid NaHCO3​ to neutralize acetic acid in situ[5]. For the workup, do not rely on standard aqueous extraction. Instead, quench with a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ (sodium thiosulfate) and stir vigorously for 15-30 minutes. The thiosulfate reduces residual DMP to the more manageable iodoso byproduct, ensuring your aldehyde remains in the organic layer without degradation[6].

Q3: We are scaling up using TEMPO-mediated oxidation, but we are getting 10-15% carboxylic acid. How do we arrest it at the aldehyde? Causality & Solution: TEMPO is highly selective for primary alcohols. However, when using a terminal oxidant like bleach ( NaOCl ), the reaction generates HCl , which lowers the pH. If the pH drops below 8.5, the hypochlorite equilibrium shifts, and the aldehyde hydrate forms more readily, leading to over-oxidation to the uronate/carboxylic acid[7]. The Fix: Maintain strict pH control. Use a biphasic system heavily buffered with NaHCO3​ (pH ~8.6-9.5). Additionally, limit the terminal oxidant to exactly 1.05 - 1.10 equivalents. Alternatively, utilizing anhydrous TEMPO systems (e.g., electrochemistry or organic co-oxidants) completely prevents over-oxidation by eliminating the hydrate pathway entirely[8].

Q4: Can I use Pyridinium Dichromate (PDC) to avoid over-oxidation? Causality & Solution: Yes, but solvent choice is the determining factor. PDC (Cornforth reagent) is a mild Cr(VI) oxidant. In anhydrous dichloromethane (DCM), PDC oxidizes primary alcohols to aldehydes and stops because the lack of water prevents hydration[9]. However, if you switch the solvent to Dimethylformamide (DMF), PDC becomes a powerful oxidant that will drive primary alcohols all the way to carboxylic acids[9]. Always use anhydrous DCM for aldehyde synthesis with chromium reagents.

DecisionTree Start Select Oxidation Strategy for Primary Alcohol Water Water Tolerance Required? Start->Water Anhydrous Anhydrous Methods Water->Anhydrous No (Strictly Dry) Aqueous Aqueous/Biphasic Methods Water->Aqueous Yes (Water Present) Swern Swern Oxidation (Requires -78°C) Anhydrous->Swern Low Temp Feasible DMP Dess-Martin Periodinane (Room Temp, Mild) Anhydrous->DMP Room Temp Needed TEMPO TEMPO / Bleach (Requires pH Control) Aqueous->TEMPO Scalable / Green

Fig 2. Decision matrix for selecting primary alcohol oxidation strategies.

Part 3: Quantitative Comparison of Oxidation Strategies
MethodReagentsOperating TempOver-Oxidation RiskPrimary ByproductsIdeal Use Case
Swern DMSO, (COCl)2​ , Et3​N -78 °CVery Low (if kept dry)Dimethyl sulfide (toxic/odorous), CO2​ , CO Complex, sensitive substrates where low temps are tolerated.
DMP Dess-Martin Periodinane0 °C to RTVery Low Acetic acid, Iodinane (IBA)Small-to-medium scale synthesis of highly sensitive/chiral aldehydes.
TEMPO TEMPO, NaOCl , Buffer0 °C to RTModerate (pH dependent) NaCl , H2​O Large-scale manufacturing; green chemistry applications.
PDC Pyridinium Dichromate, DCMRTLow (in DCM only)Chromium(III) saltsRobust substrates where heavy metal waste is acceptable.
Part 4: Self-Validating Experimental Protocols
Protocol A: Anhydrous Swern Oxidation

This protocol utilizes physical temperature cues and gas evolution as self-validating checkpoints.

  • Equipment Prep: Flame-dry a Schlenk flask under inert gas (Argon/ N2​ ) to eliminate trace moisture, preventing hydrate formation.

  • Activation: Add anhydrous DCM and oxalyl chloride (1.2 eq). Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add DMSO (2.4 eq) dropwise.

    • Causality & Validation: Low temperature prevents the explosive decomposition of the chlorodimethylsulfonium salt. You will observe gas evolution ( CO2​ and CO )—this visual cue validates that the active oxidant is forming[3].

  • Oxidation: Dissolve the primary alcohol (1.0 eq) in a minimum amount of anhydrous DCM and add dropwise. Stir for 30 minutes at -78 °C.

  • Elimination: Add Triethylamine (5.0 eq) dropwise.

    • Causality: The base deprotonates the alkoxysulfonium ylide, driving the E2-like elimination to form the aldehyde[2].

  • Quench & Workup: Remove the cooling bath, allow the reaction to warm to room temperature, quench with water, and extract with DCM. Wash with 1M HCl to remove residual amine base.

Protocol B: Buffered DMP Oxidation with Thiosulfate Quench

This protocol uses biphasic clarification to validate the complete neutralization of problematic byproducts.

  • Reaction Setup: Dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

  • Buffering: Add solid NaHCO3​ (2.0 eq) directly to the suspension.

    • Causality: Neutralizes the acetic acid byproduct in situ, protecting acid-sensitive aldehydes from degradation or polymerization[5].

  • Oxidation: Add DMP (1.2 eq) in portions at 0 °C, then warm to room temperature. Stir until completion (typically 1-2 hours, monitored by TLC).

  • Thiosulfate Quench (Critical Step): Add a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously for 30 minutes.

    • Causality & Validation: Thiosulfate reduces insoluble unreacted DMP into soluble iodoso compounds. Self-Validation: The milky, stubborn suspension will physically clarify into two distinct, transparent liquid layers, validating that the DMP has been successfully quenched[6].

  • Extraction: Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

References
  • Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry -1

  • Swern Oxidation: Reaction Mechanism, Steps & Key Examples - Vedantu - 2

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry - 3

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps - 4

  • Dess–Martin oxidation work up - ECHEMI - 5

  • How to easily work-up Dess-Martin periodinane? - Reddit (r/OrganicChemistry) - 6

  • Selective Oxidation of Unprotected Carbohydrates to Aldehyde Analogues by Using TEMPO Salts - ResearchGate - 7

  • Selective TEMPO‐Catalyzed Chemicals vs. Electrochemical Oxidation of Carbohydrate Derivatives - ResearchGate - 8

  • Cornforth reagent - Grokipedia - 9

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis and Structure Confirmation of (4,6-Dimethoxypyrimidin-5-yl)methanol

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. Pyrimidine derivatives, a class of heterocyclic compounds, are of significant...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. Pyrimidine derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities.[1] This guide provides a comprehensive spectroscopic analysis of (4,6-Dimethoxypyrimidin-5-yl)methanol, a key intermediate in the synthesis of various bioactive molecules. We will delve into the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, offering a comparative perspective with related structures to aid in its unequivocal identification.

The Compound of Interest: (4,6-Dimethoxypyrimidin-5-yl)methanol

(4,6-Dimethoxypyrimidin-5-yl)methanol, with the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol , is a substituted pyrimidine.[2] The structural elucidation of this compound relies on a synergistic application of various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy: The Cornerstones of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.[3]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the chemical environment and connectivity of protons in a molecule.[1] For (4,6-Dimethoxypyrimidin-5-yl)methanol, the expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the different types of protons present.

Table 1: Predicted ¹H NMR Spectral Data for (4,6-Dimethoxypyrimidin-5-yl)methanol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Singlet1HH-2 (pyrimidine ring)
~5.0-5.5Triplet1H-OH (hydroxyl)
~4.5Doublet2H-CH₂- (methylene)
~3.9Singlet6H-OCH₃ (methoxy)

The chemical shift of the proton at the C2 position of the pyrimidine ring is expected to be in the downfield region due to the electron-withdrawing nature of the nitrogen atoms.[3] The hydroxyl proton signal is typically a broad singlet, but can couple with the adjacent methylene protons to appear as a triplet. The methylene protons, being adjacent to the hydroxyl group, would appear as a doublet. The two methoxy groups are chemically equivalent and would therefore give a single, sharp signal integrating to six protons.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.[3] Each unique carbon atom in (4,6-Dimethoxypyrimidin-5-yl)methanol will produce a distinct signal in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for (4,6-Dimethoxypyrimidin-5-yl)methanol

Chemical Shift (δ, ppm)Assignment
~170C-4, C-6 (pyrimidine ring)
~158C-2 (pyrimidine ring)
~110C-5 (pyrimidine ring)
~55-OCH₃ (methoxy)
~50-CH₂- (methylene)

The carbons of the pyrimidine ring will appear at lower field due to their aromaticity and the presence of electronegative nitrogen and oxygen atoms. The C4 and C6 carbons, being attached to the electron-donating methoxy groups, are expected to be the most downfield. The methylene carbon and the methoxy carbons will appear in the upfield region of the spectrum.[4]

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions.[3] For (4,6-Dimethoxypyrimidin-5-yl)methanol, the mass spectrum would provide crucial information about its molecular weight and fragmentation pattern, further confirming its structure.

The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (170.17). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern can also provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of a methoxy group (-OCH₃), a hydroxymethyl group (-CH₂OH), or the entire side chain.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] The IR spectrum of (4,6-Dimethoxypyrimidin-5-yl)methanol would show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Spectral Data for (4,6-Dimethoxypyrimidin-5-yl)methanol

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (hydroxyl)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1600-1450C=N and C=C stretch (pyrimidine ring)
1250-1000C-O stretch (ether and alcohol)

The broad absorption band in the region of 3400-3200 cm⁻¹ is a characteristic feature of the O-H stretching vibration of the hydroxyl group.[6] The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will appear in their respective characteristic regions. The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will be observed in the 1600-1450 cm⁻¹ region.[5] Finally, the C-O stretching vibrations of the methoxy and hydroxyl groups will give rise to strong absorptions in the "fingerprint" region of the spectrum.

Comparison with Alternatives: Differentiating Similar Structures

The spectroscopic data for (4,6-Dimethoxypyrimidin-5-yl)methanol can be compared with that of related pyrimidine derivatives to highlight the unique features that confirm its structure. For instance, comparison with 4,6-dimethoxypyrimidine would show the absence of signals for the hydroxymethyl group in the latter's ¹H and ¹³C NMR spectra, and the absence of the characteristic O-H stretch in its IR spectrum. Similarly, comparison with other substituted pyrimidines would reveal differences in the chemical shifts and coupling patterns in the NMR spectra, reflecting the different electronic environments of the protons and carbons.[3]

Detailed Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed. Specific parameters may need to be optimized based on the instrument and sample.

NMR Spectroscopy

¹H and ¹³C NMR:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300-600 MHz for protons.

  • For ¹H NMR, a standard single-pulse experiment is typically used with 8-16 scans.[1]

  • For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum, with a sufficient number of scans to obtain a good signal-to-noise ratio.

Caption: A simplified workflow for obtaining a mass spectrum.

IR Spectroscopy
  • Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Place the sample in the IR spectrometer.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Conclusion

The structural confirmation of (4,6-Dimethoxypyrimidin-5-yl)methanol is achieved through a comprehensive analysis of its ¹H NMR, ¹³C NMR, Mass, and IR spectra. The predicted data, based on established principles of spectroscopy and comparison with related pyrimidine derivatives, provides a robust framework for its unequivocal identification. This guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the characterization of this and similar heterocyclic compounds.

References

  • Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available from: [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Sunway Pharm Ltd. (4,6-dimethoxypyrimidin-5-yl)methanol. Available from: [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. Available from: [Link]

  • MDPI. Structural and Conformational Aspects in the Chemistry of Heterocycles. Available from: [Link]

  • PMC. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Available from: [Link]

  • Sunway Pharm Ltd. (4,6-dimethoxypyrimidin-5-yl)methanol. Available from: [Link]

Sources

Comparative

A Head-to-Head Comparison of the Biological Effects of Different Substitution Patterns on the Pyrimidine Ring

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry The pyrimidine ring, a six-membered aromatic heterocycle with two nitro...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a "privileged scaffold" in medicinal chemistry.[1][2] Its fundamental importance is underscored by its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) and vitamin B1.[1][3] This inherent biocompatibility has made pyrimidine and its derivatives a focal point for the development of a vast array of therapeutic agents, exhibiting activities that span anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4]

The biological function of a pyrimidine derivative is not determined by the core alone, but is exquisitely controlled by the nature and position of its substituents.[1][4] By strategically modifying the substitution pattern, medicinal chemists can fine-tune a molecule's steric, electronic, and hydrophobic properties to optimize its interaction with a biological target, thereby enhancing efficacy and selectivity. This guide will dissect these structure-activity relationships (SAR), offering a comparative analysis of how substitutions at key positions influence a range of biological outcomes.

Comparative Analysis of Biological Activities

The versatility of the pyrimidine scaffold is evident in its wide range of pharmacological applications.[5][6] The following sections compare how specific substitution patterns confer distinct biological activities.

Anticancer Activity: Targeting the Machinery of Cell Division

Pyrimidine derivatives are a mainstay of cancer chemotherapy, primarily because their structure mimics the natural building blocks of DNA and RNA.[7][8] This allows them to interfere with nucleic acid synthesis and other critical cellular processes, leading to the death of rapidly dividing cancer cells.[8][9]

Key Substitution Patterns and Mechanisms:

  • C5-Substitution (Antimetabolites): The classic example is 5-Fluorouracil (5-FU) , a cornerstone in treating cancers like colorectal, breast, and stomach cancer.[10] The fluorine atom at the C5 position is critical. After metabolic activation to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), it forms a stable complex with thymidylate synthase (TS), an enzyme essential for producing the DNA precursor dTMP.[8][9] This covalent inhibition leads to a "thymineless death" in cancer cells.[10][11] The small, highly electronegative fluorine atom is key; larger halogens or other groups at this position generally result in a loss of this specific activity.

  • C2, C4, and C6-Substitutions (Kinase Inhibitors): Many modern targeted therapies are kinase inhibitors, and the pyrimidine scaffold is frequently used to mimic the adenine ring of ATP, enabling compounds to bind to the kinase hinge region.[12][13]

    • 2,4-Disubstituted Pyrimidines: These are common in Epidermal Growth Factor Receptor (EGFR) inhibitors. For instance, in many pyrido[2,3-d]pyrimidine series, a small amine at C4 and a substituted aniline at C2 are crucial for potent EGFR inhibition. The presence of halogen atoms on the aniline ring, such as chlorine or fluorine, can significantly enhance potency.[14]

    • Fused Pyrimidines (e.g., Quinazolines, Pyrrolopyrimidines): Fusing a benzene or other heterocyclic ring to the pyrimidine core, as seen in drugs like Gefitinib and Erlotinib, creates a rigid structure that fits into the ATP-binding pocket of kinases like EGFR. Substitutions on these fused rings are critical for selectivity and potency. For example, a methoxy group on the quinazoline ring often improves activity.

The following table summarizes the cytotoxic activity of various pyrimidine derivatives, illustrating the impact of substitution patterns.

Compound ClassKey SubstitutionsTarget Cancer Cell LineIC50 (µM)Mechanism of ActionReference
5-Fluorouracil5-FluoroHCT-116 (Colon)~1-10 (Varies)Thymidylate Synthase Inhibition[9][10]
Pyrido[2,3-d]pyrimidineC4-Anilino, C2-AmineMCF-7 (Breast)1.24EGFR Kinase Inhibition[14]
Pyrrolo[2,3-d]pyrimidineC2-Aryl, C4-ChloroA549 (Lung)3.63EGFR Kinase Inhibition[14]
ThienopyrimidineC4-ArylHepG2 (Liver)VariesGeneral Cytotoxicity[15]
Antimicrobial Activity: Disrupting Essential Bacterial Pathways

Pyrimidine derivatives are also potent antimicrobial agents, most notably by targeting folate biosynthesis, a pathway essential for bacterial survival but not for humans.

Key Substitution Patterns and Mechanisms:

  • 2,4-Diaminopyrimidines (DHFR Inhibitors): The archetypal drug in this class is Trimethoprim . It selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme that produces tetrahydrofolate, a cofactor required for synthesizing thymidine and other essential molecules.[16][17] The key SAR features of Trimethoprim are:

    • 2,4-Diamino Groups: These are essential for binding to the active site of DHFR.

    • C5-Benzyl Bridge: The dimethoxybenzyl group at C5 fits into a hydrophobic pocket of the bacterial enzyme. The specific para and meta positioning of the methoxy groups on the benzyl ring is crucial for high-affinity binding to bacterial DHFR while maintaining low affinity for the human enzyme, ensuring selective toxicity.[16][18] Modifications to this linker or the substitution pattern on the benzyl ring can drastically alter activity and selectivity.[19]

The following diagram illustrates the general workflow for screening novel pyrimidine derivatives for biological activity.

G A Library Design (SAR-guided) B Chemical Synthesis & Purification A->B C High-Throughput Screening (HTS) B->C Compound Library D Cytotoxicity Assay (e.g., MTT) C->D Hits E Antimicrobial Assay (e.g., MIC) C->E F Mechanism of Action (e.g., Kinase Assay) D->F E->F H Lead Optimization F->H G In Vivo Model (Xenograft Studies) G->H Iterative Improvement H->G

Caption: General workflow for pyrimidine drug discovery.

Antiviral Activity: Mimicking Nucleosides

Many antiviral drugs are nucleoside analogs, where a modified pyrimidine base is attached to a sugar moiety. These compounds are metabolized by viral enzymes and incorporated into the growing viral DNA or RNA chain, causing chain termination.

  • Key Substitutions: The substitutions are often on the sugar ring rather than the pyrimidine base itself. For example, in Zidovudine (AZT), the 3'-hydroxyl group on the deoxyribose sugar is replaced by an azido group. However, modifications to the pyrimidine ring, such as halogenation at C5, can also enhance antiviral activity.[6]

Experimental Protocols for Biological Evaluation

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for assessing the biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic potential of a compound.[13]

Scientist's Note: The principle is that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Incubation: Add MTT reagent to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase enzyme.[13]

Scientist's Note: This protocol describes a common format using a fluorescently-labeled substrate. The choice of kinase, substrate, and detection method will vary depending on the specific target. It is crucial to run the ATP concentration near the Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO and perform serial dilutions.

    • Prepare a solution of the purified kinase enzyme (e.g., EGFR) in a suitable kinase buffer.

    • Prepare a solution of the kinase-specific substrate (e.g., a fluorescent peptide) and ATP in the same buffer.

  • Assay Reaction:

    • In a 384-well plate, add the kinase enzyme to each well.

    • Add the serially diluted test inhibitors. Include a positive control inhibitor and a no-inhibitor (DMSO) control.

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Reaction Termination & Detection:

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the signal (e.g., fluorescence) on a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The diagram below illustrates the mechanism of a pyrimidine-based kinase inhibitor blocking the ATP binding site.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrimidine Derivative ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate No_Reaction No Phosphorylation Pyrimidine Pyrimidine Inhibitor Kinase_I Kinase Active Site Pyrimidine->Kinase_I Blocks Site Substrate_I Substrate Kinase_I->Substrate_I Cannot Bind ATP

Caption: Inhibition of kinase activity by a pyrimidine analog.

Conclusion and Future Perspectives

The pyrimidine scaffold remains an exceptionally fruitful starting point for drug discovery. Structure-activity relationship studies consistently demonstrate that small modifications to the substitution pattern can lead to profound changes in biological activity, target selectivity, and pharmacokinetic properties.[1][7] The anticancer field continues to benefit from pyrimidine-based kinase inhibitors and antimetabolites, with ongoing research focusing on overcoming resistance mechanisms.[20] In the antimicrobial space, novel pyrimidine derivatives are being explored to combat the growing threat of multidrug-resistant bacteria.[21]

Future progress will likely involve the integration of computational chemistry for more predictive in silico design and the use of molecular hybridization, where the pyrimidine core is combined with other pharmacologically active scaffolds to create multi-targeted agents. The principles outlined in this guide—understanding the causal relationships between chemical structure and biological effect—will remain central to these efforts, paving the way for the next generation of pyrimidine-based therapeutics.

References

  • Fluorouracil - Wikipedia. [Link]

  • Long, D., et al. (2013). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. National Center for Biotechnology Information. [Link]

  • Mahapatra, A., Prasad, T., & Sharma, T. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences. [Link]

  • Elkanzi, N. A. A., Hrichi, H., & Alolayan, M. O. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Chemical and Pharmaceutical Sciences.
  • What is the mechanism of Fluorouracil? - Patsnap Synapse. (2024). Patsnap. [Link]

  • Rashid, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • Sharma, P., & Kumar, A. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Dhanapal, P., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Research Journal of Pharmacy and Technology.
  • Dhanapal, P., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

  • Dhanapal, P., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Research Journal of Pharmacy and Technology.
  • Mechanism of action of 5-fluorouracil (5-FU). 5-Fluorouracil is... ResearchGate. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org.
  • Pyrimidine: a review on anticancer activity with key emphasis on SAR. Sci-Hub.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Trimethoprim - Basicmedical Key. (2016). Basicmedical Key. [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • An overview on synthesis and biological activity of pyrimidines. ResearchGate. [Link]

  • Cass, Q. B., et al. (1996). Solution of the Conformation and Alignment Tensors for the Binding of Trimethoprim and Its Analogs to Dihydrofolate Reductase: 3D-quantitative Structure-Activity Relationship Study Using Molecular Shape Analysis, 3-way Partial Least-Squares Regression, and 3-way Factor Analysis. Journal of Medicinal Chemistry. [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. [Link]

  • Trimethoprim. accessdata.fda.gov. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

  • (A) Structure of trimethoprim analogues. (B) Cartoon of the interaction... ResearchGate. [Link]

  • SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. ResearchGate. [Link]

  • (a) Pyrimidine as a major scaffold inhibitor of several dual kinases,... ResearchGate. [Link]

  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Preprints.org.
  • Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. ACS Publications. [Link]

  • Wójcik, J., et al. (2024). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. National Center for Biotechnology Information. [Link]

  • Recent Development of Pyrimidine-Containing Antimicrobial Agents. PubMed. [Link]

Sources

Validation

Analytical Modalities for Byproduct Analysis in Mechanistic Elucidation: A Comparison Guide

Introduction In modern drug development, the optimization of catalytic transformations—such as the ubiquitous Palladium-catalyzed Suzuki-Miyaura cross-coupling—requires moving beyond empirical yield optimization. To trul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug development, the optimization of catalytic transformations—such as the ubiquitous Palladium-catalyzed Suzuki-Miyaura cross-coupling—requires moving beyond empirical yield optimization. To truly master a synthetic route and ensure scalability, chemists must elucidate the underlying reaction mechanism by mapping the entire reaction network. This includes identifying not just the target product, but the off-cycle intermediates and [1].

Byproduct analysis serves as a diagnostic fingerprint of the catalytic cycle. For instance, the detection of phosphine oxides points to pre-catalyst activation inefficiencies or oxygen ingress, while protodeboronation highlights competitive off-cycle hydrolysis during the transmetalation step. This guide objectively compares the leading analytical modalities for byproduct analysis and provides a self-validating experimental protocol for mechanistic elucidation.

Comparison of Analytical Modalities

To capture the full complexity of a reaction network, researchers must select analytical tools that balance sensitivity, structural resolution, and real-time capability. We compare three primary modalities:

  • UHPLC-HRMS (Ultra-High-Performance Liquid Chromatography - High-Resolution Mass Spectrometry): Utilizing Q-TOF or Orbitrap analyzers, HRMS is unmatched for identifying non-volatile, polar byproducts (e.g., boronic acid derivatives) and transient organometallic intermediates. Its high mass accuracy (<2 ppm) allows for of short-lived species[2].

  • GC-MS (Gas Chromatography - Mass Spectrometry): The gold standard for volatile, thermally stable byproducts like homocoupled aryl halides. Hard electron ionization (EI) provides highly reproducible fragmentation libraries, making it superior for differentiating structural isomers.

  • In-situ NMR (Nuclear Magnetic Resonance): Provides real-time kinetic data and absolute structural connectivity without chromatographic separation. It is highly complementary to MS techniques, bridging the gap between intermediate detection and [3].

Quantitative Comparison of Analytical Modalities for Byproduct Analysis
Performance MetricUHPLC-HRMS (Q-TOF/Orbitrap)GC-MS (EI-Quadrupole)In-situ NMR (1H/19F/31P)
Limit of Detection (LOD) Picomolar (pM) to Nanomolar (nM)Nanomolar (nM) to Micromolar (µM)Millimolar (mM)
Structural Elucidation High (Exact Mass / MS-MS)Medium (Library Matching)Very High (Absolute Connectivity)
Real-Time Capability No (Requires discrete aliquots)No (Requires discrete aliquots)Yes (Flow cell or specialized probe)
Primary Mechanistic Target Polar byproducts, transient organometallicsVolatile homocoupling products, isomersKinetic profiling, resting state analysis

Mechanistic Elucidation via Byproduct Mapping

Understanding the causality between a detected byproduct and its mechanistic origin is the cornerstone of reaction optimization. The logical relationship between the Suzuki-Miyaura catalytic cycle and its corresponding off-cycle byproducts is mapped below.

MechanisticPathway Start Pd(II) Pre-catalyst Act Activation (Reduction) Start->Act BP1 Byproduct: Phosphine Oxide Act->BP1 Ligand Oxidation OA Oxidative Addition Act->OA Pd(0) Active Species Int1 Pd(II) Ar-X Complex OA->Int1 TM Transmetalation Int1->TM BP2 Byproduct: Protodeboronation TM->BP2 Off-cycle Hydrolysis BP3 Byproduct: Homocoupling TM->BP3 Off-cycle Oxidation RE Reductive Elimination TM->RE On-cycle RE->OA Catalyst Regeneration Prod Target Cross-Product RE->Prod

Logical mapping of Suzuki-Miyaura catalytic cycle and corresponding off-cycle byproducts.

Experimental Protocol: Self-Validating Byproduct Capture System

To ensure scientific integrity, byproduct analysis cannot rely on simple end-point sampling. The following step-by-step methodology establishes a self-validating system that prevents ex-vivo degradation and ensures a quantitative mass balance.

Step 1: Reaction Setup with Internal Standards
  • Methodology: Spike the reaction mixture with a chemically inert internal standard (e.g., 1,3,5-trimethoxybenzene for NMR, or an isotopically labeled analogue for MS) at exactly 10.0 mol% relative to the limiting reagent.

  • Causality: Absolute quantification is mandatory. Using an internal standard ensures that any loss of starting material is quantitatively accounted for, validating that the sum of the product and detected byproducts represents the true, closed mass balance of the system.

Step 2: Aliquot Quenching and Matrix Stabilization
  • Methodology: Extract 50 µL aliquots at predefined kinetic time-points (e.g., 5, 15, 30, 60 minutes). Immediately inject the aliquot into a pre-chilled (-78 °C) quenching solution containing a metal chelator (e.g., EDTA or triphenylphosphine in excess).

  • Causality: Rapid thermal and chemical quenching freezes the palladium active species. This prevents artificial, ex-vivo byproduct formation (such as post-sampling homocoupling) during the transit time from the reactor to the mass spectrometer.

Step 3: Orthogonal Analysis (PSI-ESI-MS and NMR)
  • Methodology: Split the quenched sample. Analyze one half via Pressurized Sample Infusion-ESI-MS (PSI-ESI-MS) to detect trace catalytic intermediates, and analyze the other half via quantitative NMR (qNMR).

  • Causality: No single instrument captures the entire network. PSI-ESI-MS provides the sensitivity to detect short-lived intermediates, while parallel qNMR monitors the rate of stable byproduct formation, creating a [3].

Step 4: Isotopic Labeling for Pathway Confirmation
  • Methodology: Run a parallel reaction spiked with 5 equivalents of D₂O. Analyze the resulting protodeboronated byproducts via HRMS to check for deuterium incorporation (Ar-D vs. Ar-H).

  • Causality: Detecting a byproduct is only half the battle; proving its origin is the other. If the protodeboronated byproduct incorporates deuterium, it definitively confirms that the cleavage occurs via a hydrolytic pathway rather than an alternative radical abstraction mechanism.

Conclusion

Byproduct analysis is not merely an exercise in impurity profiling; it is a fundamental requirement for mechanistic elucidation. By employing orthogonal analytical modalities—such as UHPLC-HRMS for transient intermediates and In-situ NMR for kinetic tracking—researchers can construct a self-validating model of the catalytic cycle. This rigorous approach transforms reaction optimization from a process of trial-and-error into a rational, data-driven science.

References

  • Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications / PMC.[Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria.[Link]

  • Development and application of mass spectrometric methods for the investigation of organocatalytic reactions. CORE.[Link]

Sources

Comparative

A Comprehensive Patent Review and Comparison Guide: Synthesis and Application of (4,6-Dimethoxypyrimidin-5-yl)methanol

(4,6-Dimethoxypyrimidin-5-yl)methanol (CAS: 1182792-70-6) has rapidly emerged as a privileged heterocyclic building block in modern medicinal chemistry. As a Senior Application Scientist, I frequently evaluate pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

(4,6-Dimethoxypyrimidin-5-yl)methanol (CAS: 1182792-70-6) has rapidly emerged as a privileged heterocyclic building block in modern medicinal chemistry. As a Senior Application Scientist, I frequently evaluate pyrimidine intermediates for their scalability, stability, and versatility. A review of recent patent literature reveals that this specific scaffold is critical in synthesizing next-generation therapeutics, including Ubiquitin-Specific Protease 1 (USP1) inhibitors [1], Phosphoinositide 3-kinase (PI3K) inhibitors [2], and APJ receptor agonists [3].

This guide objectively compares the synthetic routes and structural advantages of (4,6-Dimethoxypyrimidin-5-yl)methanol against alternative pyrimidine analogs, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Causality: Why the 4,6-Dimethoxy Scaffold?

When designing a synthetic route, the choice of the pyrimidine substitution pattern dictates both the success of downstream cross-coupling and the pharmacokinetic profile of the final drug. The 4,6-dimethoxy substitution provides three distinct advantages:

  • Electronic Passivation: The methoxy groups are strongly electron-donating via resonance. This increases the electron density of the pyrimidine ring, rendering the 5-position highly stable against unwanted nucleophilic aromatic substitution ( SN​Ar ) during downstream functionalization.

  • Kinase Hinge Binding: The oxygen atoms in the methoxy groups serve as crucial hydrogen bond acceptors. In the context of PI3K inhibitors, these heteroatoms interact directly with the kinase hinge region, anchoring the molecule in the ATP-binding pocket [2].

  • Metabolic Stability: Compared to 4,6-dimethyl or 4,6-dichloro analogs, the dimethoxy groups offer an optimal balance of metabolic stability and lipophilicity (LogP), preventing rapid cytochrome P450-mediated degradation.

Comparative Analysis of Pyrimidine Intermediates

To objectively evaluate its performance, we must compare (4,6-Dimethoxypyrimidin-5-yl)methanol against its common structural alternatives.

IntermediateRing Stability (Nucleophilic Attack)Downstream Cross-Coupling EfficiencyStorage RequirementsPrimary Drug Discovery Use Case
(4,6-Dimethoxypyrimidin-5-yl)methanol High (Electron-rich ring)Excellent (Stable under Suzuki/Buchwald conditions)Ambient, highly stableTerminal scaffolds for Kinase/USP1 inhibitors
(4,6-Dichloropyrimidin-5-yl)methanol Low (Highly reactive to nucleophiles)Poor (Prone to side reactions at C4/C6 positions)Inert atmosphere, < 4°CEarly-stage SN​Ar diversification
(4,6-Dimethylpyrimidin-5-yl)methanol Moderate (Neutral electronics)Good (Requires optimized ligands)AmbientScaffolds requiring low polar surface area (PSA)

Synthesis Routes: Patent Literature Evaluation

An analysis of the patent literature reveals two primary synthetic routes for generating the hydroxymethyl group at the 5-position of the pyrimidine ring.

Synthesis A 4,6-Dimethoxypyrimidine -5-carboxaldehyde C NaBH4 / MeOH (0°C to RT) A->C Mild Reduction B Ethyl 4,6-dimethoxy pyrimidine-5-carboxylate D LiAlH4 / THF (-78°C to 0°C) B->D Strong Reduction E (4,6-Dimethoxypyrimidin -5-yl)methanol (Target) C->E Yield > 90% D->E Yield ~ 75%

Fig 1: Synthetic workflow comparing reduction routes for (4,6-Dimethoxypyrimidin-5-yl)methanol.

Route A (Aldehyde Reduction): Utilizes Sodium Borohydride ( NaBH4​ ) in methanol. This is the industry standard for process chemistry. The protic solvent (methanol) enhances the electrophilicity of the carbonyl carbon via hydrogen bonding, accelerating the reduction while leaving the pyrimidine ring intact. Route B (Ester Reduction): Utilizes Lithium Aluminum Hydride ( LiAlH4​ ) in THF. LiAlH4​ is a powerful reducing agent but requires strictly anhydrous conditions and cryogenic temperatures (-78°C) to prevent over-reduction or ring opening.

Experimental Protocol: Optimized Synthesis (Route A)

Based on the mechanistic advantages outlined above, the NaBH4​ reduction of 4,6-dimethoxypyrimidine-5-carboxaldehyde is the superior method. The following protocol is designed to be a self-validating system , ensuring high fidelity and reproducibility.

Reagents:

  • 4,6-Dimethoxypyrimidine-5-carboxaldehyde (1.0 eq, 10 mmol, 1.68 g)

  • Sodium Borohydride ( NaBH4​ ) (1.5 eq, 15 mmol, 0.57 g)

  • Anhydrous Methanol (20 mL)

  • Saturated aqueous NH4​Cl solution (10 mL)

Step-by-Step Methodology:

  • Preparation: Suspend 4,6-dimethoxypyrimidine-5-carboxaldehyde in 20 mL of anhydrous methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0°C using an ice-water bath.

  • Reduction: Add NaBH4​ portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents localized heating, which could lead to unwanted demethoxylation side reactions.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quenching: Cool the mixture back to 0°C and slowly add 10 mL of saturated aqueous NH4​Cl . Causality: The mild acid safely decomposes excess NaBH4​ and breaks down the boron-alkoxide complex, liberating the free alcohol.

  • Extraction & Isolation: Concentrate the mixture in vacuo to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the product as a white solid.

Trustworthiness & Self-Validation Check: This protocol is self-validating. Analytically, the complete disappearance of the highly deshielded aldehyde proton singlet (~10.2 ppm) in the crude 1H−NMR confirms quantitative conversion. The appearance of a new methylene singlet (~4.6 ppm) corresponding to the −CH2​OH group validates the successful formation of the target, often eliminating the need for column chromatography.

Applications in Drug Discovery

Once synthesized, (4,6-Dimethoxypyrimidin-5-yl)methanol is typically activated (e.g., converted to an alkyl chloride or bromide) to serve as a potent electrophile in downstream scaffold assembly.

Application A (4,6-Dimethoxypyrimidin-5-yl)methanol B Activation (SOCl2 / PBr3) A->B Halogenation C Electrophilic Intermediate (Alkyl Halide) B->C SN2 Preparation D USP1 Inhibitors (Anticancer) C->D Target Assembly E PI3K Inhibitors (Immunomodulatory) C->E Target Assembly F APJ Receptor Agonists (Cardiovascular) C->F Target Assembly

Fig 2: Downstream application logic of (4,6-Dimethoxypyrimidin-5-yl)methanol in drug discovery.

  • USP1 Inhibitors (Oncology): According to patent US20240409538A1 [1], the dimethoxypyrimidine motif is integrated into triazoloheteroaryl compounds. These compounds inhibit the USP1/UAF1 deubiquitinase complex, increasing mono-ubiquitinated PCNA levels and effectively halting non-small cell lung cancer survival.

  • PI3K Inhibitors (Immunology & Virology): Patent US9657007B2 [2] demonstrates that 5-(4,6-dimethoxypyrimidin-5-yl) derivatives act as potent inhibitors of the PI3K pathway. Because a wide variety of retroviruses exploit host PI3K signaling to prevent host cell death during replication, incorporating this specific pyrimidine analog blocks viral entry and reduces inflammatory exacerbations.

  • APJ Receptor Agonists (Cardiovascular): Patent US10150760B2 [3] utilizes the compound to prepare heterocyclic triazoles. The dimethoxy groups ensure the molecule maintains the correct spatial geometry and electron density to act as a potent agonist for the APJ receptor, a key target in heart failure therapies.

References

  • Title: SUBSTITUTED TRIAZOLOHETEROARYL COMPOUNDS AS USP1 INHIBITORS AND THE USE THEREOF (US20240409538A1)
  • Title: Substituted aminopyrimidine compounds and methods of use (US9657007B2)
  • Title: Compounds for use in preparing heterocyclic triazole agonists of the APJ receptor (US10150760B2)

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4,6-Dimethoxypyrimidin-5-yl)methanol

The handling of fine chemical building blocks like (4,6-Dimethoxypyrimidin-5-yl)methanol requires a rigorous, causality-driven approach to laboratory safety. As a pyrimidine derivative utilized heavily in drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

The handling of fine chemical building blocks like (4,6-Dimethoxypyrimidin-5-yl)methanol requires a rigorous, causality-driven approach to laboratory safety. As a pyrimidine derivative utilized heavily in drug discovery and synthetic chemistry, this compound presents specific physicochemical risks that mandate strict Personal Protective Equipment (PPE) protocols and EPA-compliant disposal strategies.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework to ensure absolute safety and regulatory compliance.

Physicochemical & Hazard Profile

Before selecting PPE, it is critical to understand the quantitative and qualitative hazard profile of the target compound. While specific toxicological data for novel building blocks can be sparse, (4,6-Dimethoxypyrimidin-5-yl)methanol shares the standard hazard classifications of analogous methoxypyrimidine derivatives[1][2].

Table 1: Chemical and Hazard Summary

Property / ParameterData / Classification
Chemical Name (4,6-Dimethoxypyrimidin-5-yl)methanol
CAS Number 1182792-70-6
Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
Physical State Solid / Powder (Typical)
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
GHS Precautionary P261, P280, P305+P351+P338, P501

Causality-Driven PPE Selection

The Occupational Safety and Health Administration (OSHA) mandates that PPE selection must be directly tied to a hazard assessment (29 CFR 1910 Subpart I)[3]. Do not merely wear PPE; understand why it is required for this specific molecular class.

  • Eye and Face Protection (ANSI Z87.1):

    • The Choice: Chemical splash goggles.

    • The Causality: Standard safety glasses only protect against frontal impact[4]. Because (4,6-Dimethoxypyrimidin-5-yl)methanol is a fine powder (H335) that is frequently dissolved in organic solvents, there is a dual risk of airborne dust settling in the eyes and solvent splashing. Goggles provide a necessary orbital seal[3][5].

  • Respiratory Protection (OSHA 29 CFR 1910.134):

    • The Choice: N95/P100 particulate respirator (if engineering controls fail) or mandatory use of a Class II Type A2 Biological Safety Cabinet / Chemical Fume Hood.

    • The Causality: The compound is a known respiratory irritant (H335)[2]. Inhaling pyrimidine dust can cause acute mucosal inflammation. Primary protection must be the fume hood; respirators act as the last line of defense during spills or maintenance[5].

  • Hand and Body Protection:

    • The Choice: Disposable nitrile gloves (minimum 4 mil thickness) and a fully buttoned cotton/poly lab coat.

    • The Causality: Nitrile provides an excellent barrier against solid pyrimidine derivatives and incidental contact with standard dissolution solvents (e.g., DMSO, DMF, DCM). If working with highly flammable solvents, a Nomex flame-resistant coat is required[4].

Operational Workflow: Safe Handling & Weighing

To ensure trustworthiness, every protocol must be a self-validating system. The following step-by-step methodology ensures that the environment is secure before the chemical is ever exposed to the ambient air.

Step 1: Engineering Control Validation

  • Action: Activate the chemical fume hood.

  • Validation: Physically check the digital airflow monitor. Do not proceed unless the face velocity reads between 80 and 100 feet per minute (fpm) .

Step 2: PPE Donning and Material Staging

  • Action: Don nitrile gloves, chemical splash goggles, and a lab coat. Place the sealed reagent bottle, an anti-static weighing boat, and a micro-spatula inside the hood.

  • Causality: Using an anti-static weighing boat prevents the fine powder from repelling and aerosolizing, which directly mitigates the H335 inhalation risk.

Step 3: Execution of Transfer

  • Action: Uncap the reagent bottle only when it is at least 6 inches inside the fume hood sash. Weigh the required mass.

  • Validation: Cap the bottle immediately after the transfer. Visually inspect the exterior of the bottle for rogue powder before removing it from the hood.

Step 4: Decontamination

  • Action: Wipe down the balance and spatulas with a solvent appropriate for the compound (e.g., a 70% ethanol or isopropanol wipe) to ensure no microscopic dust remains for the next user.

HandlingWorkflow Start Pre-Operation Verify SDS & Fume Hood PPE Don PPE (Goggles, Nitrile, Lab Coat) Start->PPE Weigh Weighing Use Anti-Static Spatula PPE->Weigh Transfer Transfer & Dissolution (Inside Hood) Weigh->Transfer Decon Decontamination Clean Balance & Tools Transfer->Decon

Caption: Workflow for the safe handling and weighing of (4,6-Dimethoxypyrimidin-5-yl)methanol.

Spill Response Protocol

In the event of a dry powder spill outside of the fume hood:

  • Isolate: Evacuate personnel from the immediate 5-foot radius to prevent tracking the powder.

  • Protect: Don an N95 respirator if the spill is large enough to generate a visible dust cloud[5].

  • Contain (Self-Validating Step): Do not dry sweep. Dry sweeping aerosolizes the irritant. Instead, lightly dampen an absorbent pad with water or ethanol and gently place it over the powder to suppress dust generation.

  • Collect: Scoop the dampened material into a compatible, sealable hazardous waste container.

EPA-Compliant Disposal Plan

The Environmental Protection Agency (EPA) strictly prohibits the drain disposal of hazardous laboratory chemicals, emphasizing waste minimization and proper segregation[6][7]. (4,6-Dimethoxypyrimidin-5-yl)methanol must be treated as a regulated chemical waste.

Step-by-Step Disposal Methodology:

  • Segregation at the Source:

    • Separate solid waste (contaminated gloves, weighing boats, empty vials) from liquid waste (the compound dissolved in organic solvents).

    • Causality: Mixing solid and liquid waste drastically increases disposal costs and complicates the incineration profile for waste brokers[8].

  • Satellite Accumulation Area (SAA) Storage:

    • Place the waste in a leak-proof, tightly closed container.

    • Validation: Ensure the container is labeled with the exact words "Hazardous Waste" and lists the specific chemical contents (e.g., "Hazardous Waste: Pyrimidine derivative in DMSO")[9].

  • Lab-Pack Consolidation:

    • Do not attempt to neutralize the compound yourself. Coordinate with your Environmental Health and Safety (EHS) officer to have the waste collected by a licensed hazardous waste broker.

    • The broker will utilize a "Lab-Pack" method—consolidating small-quantity containers of similar hazard classes into larger drums for safe transport to a high-temperature incinerator for final destruction[8].

WasteDisposal Gen Waste Generation (Solid or Liquid) Solid Solid Waste (Contaminated PPE/Vials) Gen->Solid Liquid Liquid Waste (Solvent Mixtures) Gen->Liquid SAA Satellite Accumulation Area (Sealed, Labeled) Solid->SAA Liquid->SAA LabPack EPA Lab-Pack Consolidation (Licensed Broker) SAA->LabPack Incineration High-Temp Incineration (Final Destruction) LabPack->Incineration

Caption: EPA-compliant waste segregation and lab-pack disposal pathway for pyrimidine derivatives.

References

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". PMC. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". OSHA.gov. Available at: [Link]

  • UC Merced Environmental Health & Safety. "Choosing The Correct PPE". UCMerced.edu. Available at:[Link]

  • McNeese State University. "Chemical and Hazardous Waste Management and Disposal Policy". McNeese.edu. Available at:[Link]

  • Environmental Marketing Services. "Laboratory Chemical Disposal". EMSLLCUSA.com. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "School Chemistry Labs - Waste & Debris Fact Sheets". EPA.gov. Available at:[Link]

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety". Northwestern.edu. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,6-Dimethoxypyrimidin-5-yl)methanol
Reactant of Route 2
(4,6-Dimethoxypyrimidin-5-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.